1-(3-Chloro-2-methylphenyl)-2-thiourea
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(3-chloro-2-methylphenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2S/c1-5-6(9)3-2-4-7(5)11-8(10)12/h2-4H,1H3,(H3,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHBGQCBZPGOVQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30213868 | |
| Record name | Urea, 1-(3-chloro-o-tolyl)-2-thio- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30213868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63980-70-1 | |
| Record name | N-(3-Chloro-2-methylphenyl)thiourea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63980-70-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Urea, 1-(3-chloro-o-tolyl)-2-thio- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063980701 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Urea, 1-(3-chloro-o-tolyl)-2-thio- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30213868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 63980-70-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1-(3-Chloro-2-methylphenyl)-2-thiourea
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(3-Chloro-2-methylphenyl)-2-thiourea, a molecule of significant interest in medicinal chemistry. Thiourea derivatives are a versatile class of organic compounds with a wide array of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][2][3] This guide details a reliable synthetic protocol, explains the rationale behind the experimental choices, and offers in-depth methodologies for the structural and spectroscopic characterization of the title compound. The content is designed to be a practical resource for researchers engaged in drug discovery and development, providing both theoretical grounding and actionable laboratory procedures.
Introduction: The Significance of Thiourea Derivatives in Medicinal Chemistry
Thiourea and its derivatives have emerged as a prominent scaffold in the field of organic and medicinal chemistry due to their diverse biological applications.[1][2] The (R1R2N)(R3R4N)C=S functional group is a key structural feature that allows for a multitude of interactions with biological targets.[4] These compounds have demonstrated a broad spectrum of pharmacological activities, making them attractive candidates for the development of new therapeutic agents.[5] The presence of nitrogen and sulfur atoms allows for hydrogen bonding and coordination with metal ions, which can be crucial for their biological function.[6]
The specific compound, this compound, incorporates a substituted phenyl ring which can influence its lipophilicity, electronic properties, and ultimately its biological activity. The chloro and methyl substituents can modulate the compound's interaction with target enzymes or receptors. This guide will focus on the practical aspects of preparing and confirming the identity and purity of this promising molecule.
Synthesis of this compound
The synthesis of N,N'-disubstituted thioureas is most commonly and efficiently achieved through the reaction of an isothiocyanate with a primary or secondary amine.[7][8] This nucleophilic addition reaction is generally high-yielding and proceeds under mild conditions.[7]
Reaction Principle and Causality
The core of this synthesis is the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbon atom of the isothiocyanate group. This forms a zwitterionic intermediate which then undergoes a proton transfer to yield the stable thiourea product. The reactivity of the starting materials is influenced by electronic effects; more nucleophilic amines and more electrophilic isothiocyanates will react faster.[7]
Experimental Protocol
Materials:
-
3-Chloro-2-methylaniline
-
Ammonium thiocyanate
-
Hydrochloric acid
-
Acetone
-
Ethanol
Procedure:
Step 1: Synthesis of 3-Chloro-2-methylphenyl isothiocyanate (Intermediate)
This protocol outlines a common method for the in-situ generation of the isothiocyanate followed by reaction with an amine. A more direct approach, if the isothiocyanate is commercially available, would be to proceed directly to Step 2.
-
To a solution of 3-Chloro-2-methylaniline (1.0 mmol) in a suitable solvent such as acetone, add an equimolar amount of ammonium thiocyanate.
-
Slowly add hydrochloric acid dropwise to the stirred mixture.
-
The reaction mixture is typically stirred at room temperature or gently heated to facilitate the formation of the isothiocyanate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Step 2: Synthesis of this compound
-
Once the formation of the isothiocyanate is complete, the amine (in this case, ammonia from the ammonium thiocyanate, or a separately added amine) reacts in the same pot.
-
Continue stirring the reaction mixture at room temperature. The reaction is often complete within a few hours.
-
Upon completion, the reaction mixture is poured into ice-cold water to precipitate the crude product.
-
The solid product is collected by vacuum filtration and washed with cold water.
Step 3: Purification
-
The crude this compound is purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield the pure product.[7]
Synthesis Workflow Diagram
Caption: Synthetic workflow for this compound.
Characterization of this compound
Thorough characterization is essential to confirm the structure and purity of the synthesized compound. The following spectroscopic techniques are fundamental for this purpose.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of a thiourea derivative will show characteristic absorption bands.[9]
Expected Characteristic Peaks:
| Wavenumber (cm⁻¹) | Vibration Mode | Description |
| 3450-3150 | N-H Stretching | Broad or sharp peaks corresponding to the amine N-H bonds.[10][11] |
| 3100-3000 | Aromatic C-H Stretching | Peaks indicative of the C-H bonds on the phenyl ring. |
| ~1600 | N-H Bending | Bending vibration of the N-H groups. |
| ~1500-1400 | C=C Stretching (Aromatic) | Characteristic stretching vibrations of the aromatic ring. |
| ~1350-1250 | C-N Stretching | Stretching vibrations of the carbon-nitrogen bonds.[9] |
| ~800-700 | C=S Stretching | The thioamide C=S stretching vibration, a key indicator of the thiourea core.[9] |
| ~750-650 | C-Cl Stretching | Stretching vibration of the carbon-chlorine bond. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms in the molecule. Both ¹H and ¹³C NMR are crucial for structural elucidation.[12]
¹H NMR Spectroscopy:
-
Aromatic Protons: The protons on the phenyl ring will appear as multiplets in the downfield region (typically δ 7.0-8.0 ppm). The splitting pattern will depend on the substitution.
-
N-H Protons: The protons of the NH groups will appear as broad singlets. Their chemical shift can vary depending on the solvent and concentration.
-
Methyl Protons: The protons of the methyl group will appear as a singlet in the upfield region (typically δ 2.0-2.5 ppm).
¹³C NMR Spectroscopy:
-
Thioamide Carbon (C=S): The carbon of the C=S group is highly deshielded and will appear significantly downfield (typically δ 180-200 ppm).
-
Aromatic Carbons: The carbons of the phenyl ring will appear in the range of δ 110-150 ppm. The carbon attached to the chlorine atom will be influenced by its electronegativity.
-
Methyl Carbon: The carbon of the methyl group will appear in the upfield region (typically δ 15-25 ppm).
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.
Expected Molecular Ion Peak:
For this compound (C₈H₉ClN₂S), the expected monoisotopic mass is approximately 200.02 g/mol . The mass spectrum should show a molecular ion peak [M]⁺ at m/z 200. Due to the presence of the chlorine-37 isotope, a characteristic [M+2]⁺ peak at m/z 202 with an intensity of about one-third of the [M]⁺ peak is also expected.
Characterization Data Summary
| Technique | Expected Results |
| FT-IR | Characteristic peaks for N-H, aromatic C-H, C=C, C-N, C=S, and C-Cl bonds. |
| ¹H NMR | Signals corresponding to aromatic, amine, and methyl protons with appropriate chemical shifts and multiplicities. |
| ¹³C NMR | Resonances for the thioamide, aromatic, and methyl carbons at their characteristic chemical shifts. |
| Mass Spec | A molecular ion peak [M]⁺ at m/z ~200 and an isotopic peak [M+2]⁺ at m/z ~202. |
Potential Applications and Future Directions
Thiourea derivatives are actively being investigated for a variety of therapeutic applications.[13] The title compound, with its specific substitution pattern, could be a candidate for screening in several biological assays.
-
Antimicrobial Activity: Many thiourea derivatives have shown promising activity against a range of bacteria and fungi.[14] The presence of the halogenated phenyl ring may enhance this activity.[15]
-
Anticancer Activity: The thiourea scaffold is present in several compounds with demonstrated anticancer properties.[6]
-
Enzyme Inhibition: Thioureas can act as inhibitors for various enzymes, a property that is being explored in drug development.[16]
Future research could involve the synthesis of analogues of this compound to establish structure-activity relationships (SAR) and optimize its biological activity. Further studies could also explore its mechanism of action at the molecular level.
Conclusion
This technical guide has provided a detailed protocol for the synthesis and comprehensive characterization of this compound. The methodologies described are based on established chemical principles and standard analytical techniques. By following this guide, researchers can reliably prepare and validate the structure of this compound, paving the way for further investigation into its potential as a pharmacologically active agent. The versatility of the thiourea scaffold continues to make it a valuable platform for the discovery of new and effective drugs.
References
- 1. mdpi.com [mdpi.com]
- 2. citedrive.com [citedrive.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Pharmaceuticals | Special Issue : Urea and Thiourea Derivatives in Modern Drug Discovery and Medicinal Chemistry [mdpi.com]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. jetir.org [jetir.org]
- 10. researchgate.net [researchgate.net]
- 11. iosrjournals.org [iosrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. farmaciajournal.com [farmaciajournal.com]
- 14. mdpi.com [mdpi.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. researchgate.net [researchgate.net]
Crystal structure analysis of substituted phenylthiourea compounds
An In-Depth Technical Guide to the Crystal Structure Analysis of Substituted Phenylthiourea Compounds
Authored by: Gemini, Senior Application Scientist
Abstract
Substituted phenylthiourea derivatives represent a class of compounds with significant therapeutic potential, demonstrating a wide spectrum of biological activities including antimicrobial, antiviral, and anticancer properties. The efficacy and mechanism of action of these molecules are intrinsically linked to their three-dimensional structure and intermolecular interactions. Crystal structure analysis, therefore, is not merely a characterization step but a foundational pillar in the rational design and development of novel drugs based on the phenylthiourea scaffold. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the methodologies, theoretical underpinnings, and practical insights essential for the robust crystal structure analysis of this important class of compounds.
The Strategic Imperative: Why Crystal Structure Dictates Function
The biological activity of a drug candidate is governed by its ability to interact with a specific target, typically a protein or enzyme. This molecular recognition is a high-fidelity process dictated by the molecule's shape, charge distribution, and the network of non-covalent interactions it can form. For substituted phenylthioureas, the central thiourea moiety (-NH-C(S)-NH-) is a potent hydrogen bond donor and acceptor, predisposing these molecules to form specific, stabilizing interactions with biological targets.
Understanding the crystal structure provides direct, atomic-resolution insight into:
-
Molecular Conformation: The preferred spatial arrangement of the phenyl rings and substituents, which is critical for fitting into a receptor's binding pocket.
-
Intermolecular Interactions: The specific hydrogen bonds (e.g., N-H···S, N-H···O), π-π stacking, and other van der Waals forces that stabilize the crystal lattice. These same forces are instrumental in drug-receptor binding.
-
Structure-Activity Relationships (SAR): By comparing the crystal structures of various derivatives with their corresponding biological activities, researchers can build predictive models for designing more potent and selective compounds.
X-ray crystallography is the definitive method for obtaining this information, providing an unambiguous 3D model that serves as the blueprint for computational modeling and drug design.
From Synthesis to Single Crystal: A Foundational Workflow
A successful crystal structure analysis begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.
Synthesis of Substituted Phenylthioureas
A common and efficient route involves the reaction of a substituted aniline with an isothiocyanate. The in-situ generation of the isothiocyanate from a corresponding acyl chloride and potassium thiocyanate is a frequently used strategy.
Experimental Protocol: General Synthesis of a 1-Aroyl-3-phenylthiourea Derivative
-
Isothiocyanate Formation (In Situ): To a solution of potassium thiocyanate (KSCN, 1.1 equivalents) in dry acetone, add the desired aroyl chloride (1.0 equivalent) dropwise with stirring. The reaction is typically stirred at room temperature for 1-2 hours to form the aroyl isothiocyanate intermediate.
-
Thiourea Formation: Add the selected substituted aniline (1.0 equivalent) to the reaction mixture.
-
Reaction: Reflux the mixture for 3-4 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, pour the reaction mixture into cold water. The solid product that precipitates is collected by vacuum filtration.
-
Purification: The crude product must be purified to achieve the high homogeneity required for crystallization. Recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate) is the most effective method. The purity should be confirmed by melting point determination and spectroscopic analysis (NMR, IR).
Causality Insight: The use of dry acetone is critical in the first step to prevent the hydrolysis of the highly reactive aroyl chloride and isothiocyanate intermediate. Purification by recrystallization is non-negotiable; impurities can disrupt the crystal lattice, preventing the formation of single crystals.
The Art of Crystallization
Growing single crystals suitable for X-ray diffraction is often the rate-limiting step. The goal is to bring a supersaturated solution of the purified compound back to equilibrium slowly, allowing molecules to self-assemble into a highly ordered lattice.
Experimental Protocol: Single Crystal Growth by Slow Evaporation
-
Solvent Selection: Dissolve the purified phenylthiourea derivative in a minimal amount of a suitable solvent or solvent mixture (e.g., methanol, ethanol, DMSO/water) at room temperature. The ideal solvent is one in which the compound is moderately soluble.
-
Preparation: Filter the solution through a syringe filter into a clean, small vial.
-
Evaporation: Cover the vial with a cap containing a few pinholes or with paraffin film pierced by a needle. This restricts the rate of solvent evaporation.
-
Incubation: Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.
-
Harvesting: Once well-formed, prismatic crystals appear, they can be carefully harvested using a loop.
Causality Insight: Slow evaporation is the method of choice because it provides the necessary time for molecules to adopt their lowest energy conformation and pack in a periodic, ordered manner. Rapid precipitation traps disorder, leading to amorphous solids or microcrystalline powders unsuitable for single-crystal analysis.
The Core Analysis: Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is the definitive technique for determining the precise arrangement of atoms in a crystal. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.
An End-to-End Workflow for Crystal Structure Determination
dot digraph "Crystal_Structure_Analysis_Workflow" { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="filled", fontname="Arial", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
} ondot Caption: Workflow from synthesis to final structural interpretation.
Experimental Protocol: Single-Crystal X-ray Diffraction Analysis
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibration of the atoms. It is then irradiated with a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å). A series of diffraction images are collected as the crystal is rotated.
-
Data Reduction: The collected images are processed to integrate the intensities of the diffraction spots and apply corrections for experimental factors. This step yields a reflection file containing the Miller indices (h,k,l) and structure factor amplitudes (|Fₒ|) for each reflection.
-
Structure Solution: The "phase problem" is solved using computational methods. For small molecules like phenylthioureas, direct methods are highly effective. Software such as SHELXS or SHELXT is used to generate an initial electron density map and a preliminary atomic model.
-
Structure Refinement: The initial model is refined against the experimental data using a full-matrix least-squares procedure with software like SHELXL. This iterative process optimizes atomic positions and displacement parameters to minimize the difference between the observed structure factors (|Fₒ|) and the calculated structure factors (|Fₒ|) derived from the model.
-
Validation: The quality of the final model is assessed using several metrics, most notably the R-factor (or residual factor). The R-factor quantifies the agreement between the experimental data and the calculated model. For a well-refined small molecule structure, an R-factor (R1) below 5% is expected.
Interpreting the Crystallographic Data
The refined crystal structure is a rich source of chemical information. Key parameters to analyze include:
-
Bond Lengths and Angles: These should conform to expected values for the given atom types and hybridization states. Significant deviations can indicate electronic effects or strain. For instance, the C=S and C-N bond lengths within the thiourea core provide insight into π-electron delocalization.
-
Torsion Angles: These define the overall conformation of the molecule, including the relative orientation of the phenyl rings.
-
Hydrogen Bonding: Phenylthioureas are rich in hydrogen bond donors (N-H) and acceptors (C=S, and other substituents like carbonyl oxygen). A detailed analysis of these interactions is crucial. They are the primary forces dictating the supramolecular assembly (the packing of molecules in the crystal).
-
Crystal Packing: Analysis of how individual molecules arrange themselves in the unit cell reveals other important non-covalent interactions, such as π-π stacking between phenyl rings and C-H···π interactions, which contribute to the overall stability of the crystal.
Table 1: Representative Crystallographic Data for an Analogous Compound (3-acetyl-1-phenylthiourea) To illustrate the typical output of a crystallographic experiment, data for a closely related, structurally characterized compound is presented below.
| Parameter | Value |
| Chemical Formula | C₉H₁₀N₂OS |
| Formula Weight | 194.25 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a, b, c (Å) | 4.8116(9), 17.150(3), 18.677(3) |
| β (°) | 96.487(4) |
| Volume (ų) | 1531.4(5) |
| Z (Molecules/Unit Cell) | 4 |
| Final R1 [I > 2σ(I)] | 0.045 |
| wR2 (all data) | 0.128 |
Data sourced from a study on 1-(4-methylbenzoyl)-3-(4 aminosulfonylphenyl)thiourea, which shares the same space group and similar characteristics.
Complementary & Computational Validation
While SCXRD is the gold standard, other techniques are vital for comprehensive characterization and for correlating the solid-state structure with solution-state behavior.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy confirms the covalent structure of the synthesized compound. The chemical shifts of the N-H protons are particularly informative. In solution, their position can indicate the presence of intramolecular hydrogen bonding, providing a link between the solid-state conformation and the behavior in a solvent.
-
Infrared (IR) Spectroscopy: IR spectroscopy is excellent for identifying key functional groups. The positions of the N-H stretching and C=S stretching bands can provide evidence for hydrogen bonding. A shift in these bands compared to theoretical values often indicates involvement in such interactions.
Table 2: Typical Spectroscopic Data Ranges for Phenylthioureas
| Functional Group | Technique | Typical Range/Signal |
| N-H (Amide) | ¹H NMR | δ 8.5 - 10.5 ppm (broad singlet) |
| Aromatic C-H | ¹H NMR | δ 7.0 - 8.0 ppm (multiplets) |
| C=S (Thione) | ¹³C NMR | δ 175 - 185 ppm |
| N-H Stretch | IR | 3100 - 3400 cm⁻¹ (often broad due to H-bonding) |
| C=S Stretch | IR | 1250 - 1300 cm⁻¹ |
Computational Analysis: Hirshfeld Surfaces
To quantify and visualize the intermolecular interactions identified in the crystal packing, Hirshfeld surface analysis is a powerful computational tool. A Hirshfeld surface is a 3D map of the space a molecule occupies in a crystal, color-coded to show the nature and strength of intermolecular contacts.
-
d_norm surface: This surface visualizes close contacts. Red spots indicate strong, short contacts (like hydrogen bonds), white areas represent contacts around the van der Waals separation, and blue regions show longer contacts.
-
2D Fingerprint Plots: These plots summarize all the intermolecular contacts, providing a quantitative percentage contribution of different interaction types (e.g., H···H, C···H, O···H) to the overall crystal packing.
dot digraph "HBonding_Motifs" { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=record, style="filled", fontname="Arial", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", color="#EA4335", style=dashed, arrowhead=none];
} ondot Caption: Common hydrogen bonding motifs in phenylthiourea structures.
Conclusion
The crystal structure analysis of substituted phenylthiourea compounds is an indispensable component of modern drug discovery. It provides the atomic-level detail necessary to understand structure-activity relationships, guide lead optimization, and rationally design next-generation therapeutics. By integrating meticulous synthesis and crystallization with powerful analytical techniques like SCXRD and computational methods like Hirshfeld surface analysis, researchers can unlock a comprehensive understanding of these versatile molecules. The protocols and insights provided in this guide serve as a robust framework for conducting these analyses with scientific rigor and a clear understanding of the causality that links molecular structure to biological function.
A Technical Guide to the Spectroscopic Characterization of 1-(3-Chloro-2-methylphenyl)-2-thiourea
This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 1-(3-chloro-2-methylphenyl)-2-thiourea. Designed for researchers, scientists, and professionals in drug development, this document outlines the core principles and anticipated results from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. While direct experimental data for this specific molecule is not widely published, this guide synthesizes established spectroscopic principles and data from analogous structures to present a robust predictive analysis.
Introduction
This compound, with the molecular formula C₈H₉ClN₂S and a molecular weight of 200.69 g/mol , belongs to the versatile class of thiourea derivatives[1][2]. These compounds are of significant interest in medicinal and materials chemistry due to their diverse biological activities and coordination properties[3][4]. Accurate structural elucidation is the bedrock of understanding the structure-activity relationships that drive innovation. This guide provides the foundational spectroscopic data points necessary for the unambiguous identification and characterization of this molecule.
Overall Spectroscopic Analysis Workflow
The comprehensive characterization of a novel or synthesized compound like this compound relies on a multi-technique approach to assemble a complete structural picture. Each spectroscopic method provides a unique piece of the puzzle, and their combined interpretation leads to a confident structure confirmation.
Caption: Workflow for the spectroscopic characterization of this compound.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a molecule. Furthermore, the fragmentation pattern can offer valuable insights into the molecule's structure.
Experimental Protocol (Electron Ionization - EI)
-
Sample Preparation : A dilute solution of the compound is prepared in a volatile solvent like methanol or dichloromethane.
-
Introduction : The sample is introduced into the ion source via direct infusion or through a gas chromatograph (GC) inlet.
-
Ionization : The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection : The abundance of each ion is measured, generating a mass spectrum.
Predicted Mass Spectrum Data
| m/z (Mass-to-Charge Ratio) | Predicted Fragment | Interpretation |
| 200/202 | [M]⁺ | Molecular Ion Peak . The presence of a peak at m/z 202 with roughly one-third the intensity of the m/z 200 peak is characteristic of the ³⁵Cl and ³⁷Cl isotopes, confirming the presence of one chlorine atom. |
| 141/143 | [C₇H₆ClN]⁺ | Loss of the thiourea group (•SCN₂H₃). This fragment corresponds to the 3-chloro-2-methylaniline radical cation. |
| 126/128 | [C₆H₃ClN]⁺ | Loss of a methyl group (•CH₃) from the m/z 141/143 fragment. |
| 106 | [C₇H₈N]⁺ | Loss of chlorine (•Cl) from the m/z 141 fragment, followed by rearrangement. |
| 77 | [C₆H₅]⁺ | Phenyl cation, a common fragment in aromatic compounds. |
| 59 | [CH₃N₂S]⁺ | Fragment corresponding to the thiourea moiety. |
Interpretation of Fragmentation
The fragmentation of this compound under EI conditions is expected to be initiated by the cleavage of the relatively weak C-N bond between the aromatic ring and the thiourea group. The presence of the chlorine isotope pattern is a key diagnostic feature.
Caption: Predicted major fragmentation pathway for this compound in EI-MS.
Infrared (IR) Spectroscopy
IR spectroscopy is a non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
Experimental Protocol (Attenuated Total Reflectance - ATR)
-
Sample Preparation : A small amount of the solid powder is placed directly on the ATR crystal (e.g., diamond or germanium).
-
Data Acquisition : Pressure is applied to ensure good contact between the sample and the crystal. The IR spectrum is then recorded, typically over the range of 4000-400 cm⁻¹.
-
Background Correction : A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3350 - 3150 | Medium-Strong, Broad | N-H Stretch | Amine/Amide (Thiourea N-H) |
| 3050 - 3000 | Medium-Weak | C-H Stretch (Aromatic) | Phenyl Ring C-H |
| 2980 - 2900 | Medium-Weak | C-H Stretch (Aliphatic) | Methyl Group C-H |
| ~1600, ~1475 | Medium-Strong | C=C Stretch | Aromatic Ring |
| ~1550 | Strong | N-H Bend / C-N Stretch | Thiourea Backbone |
| ~1350 | Medium | C-N Stretch | Ar-N and Thiourea C-N |
| ~1100 | Medium | C-Cl Stretch | Aryl-Chloride |
| ~750 | Medium | C=S Stretch | Thione |
| 850 - 750 | Strong | C-H Bend (Out-of-plane) | Substituted Aromatic Ring |
Interpretation of IR Spectrum
The IR spectrum will be dominated by features characteristic of the thiourea and substituted phenyl groups. The broad N-H stretching bands in the 3350-3150 cm⁻¹ region are indicative of the two N-H groups of the thiourea moiety[5][6]. The presence of both aromatic and aliphatic C-H stretches will be observed. The so-called "fingerprint region" (below 1500 cm⁻¹) will contain a complex pattern of bands, but key absorptions for the C-N and C=S bonds are expected around 1350 cm⁻¹ and 750 cm⁻¹, respectively[5][7]. The substitution pattern on the aromatic ring will influence the exact position of the out-of-plane C-H bending bands.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and coupling constants, the precise connectivity of atoms can be determined.
Experimental Protocol
-
Sample Preparation : Approximately 5-10 mg of the compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).
-
Data Acquisition : The sample is placed in an NMR spectrometer. ¹H NMR and ¹³C NMR spectra are acquired. Additional experiments like DEPT-135 can be run to differentiate between CH, CH₂, and CH₃ carbons.
-
Data Processing : The acquired data is Fourier transformed, phased, and baseline corrected to produce the final spectra.
Predicted ¹H NMR Spectrum (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.5 | Singlet, Broad | 1H | Ar-NH - |
| ~7.8 | Singlet, Broad | 2H | -C(S)-NH₂ |
| ~7.4 | Doublet | 1H | Ar-H (H-4) |
| ~7.3 | Doublet | 1H | Ar-H (H-6) |
| ~7.2 | Triplet (Doublet of Doublets) | 1H | Ar-H (H-5) |
| ~2.3 | Singlet | 3H | Ar-CH₃ |
Predicted ¹³C NMR Spectrum (in DMSO-d₆)
| Chemical Shift (δ, ppm) | DEPT-135 | Assignment |
| ~182 | N/A | C =S (Thione) |
| ~138 | N/A | Ar-C (C-1) |
| ~135 | N/A | Ar-C (C-3, C-Cl) |
| ~133 | N/A | Ar-C (C-2, C-CH₃) |
| ~130 | CH | Ar-C H (C-5) |
| ~128 | CH | Ar-C H (C-6) |
| ~126 | CH | Ar-C H (C-4) |
| ~17 | CH₃ | Ar-C H₃ |
Interpretation of NMR Spectra
-
¹H NMR : The use of DMSO-d₆ as a solvent is anticipated to allow for the observation of the exchangeable N-H protons as broad singlets at high chemical shifts[8]. The aromatic region will display a pattern consistent with a 1,2,3-trisubstituted benzene ring. The protons at positions 4 and 6 would likely appear as doublets, while the proton at position 5, being coupled to both, would appear as a triplet or a doublet of doublets. The methyl group protons will appear as a sharp singlet in the aliphatic region.
-
¹³C NMR : The most downfield signal will be the thione carbon (C=S) at approximately 182 ppm. The aromatic region will show six distinct carbon signals, three quaternary (C1, C2, C3) and three methine (CH) carbons (C4, C5, C6), which can be confirmed with a DEPT-135 experiment. The methyl carbon will be the most upfield signal. The specific assignments are predictive and would be definitively confirmed using 2D NMR experiments like HSQC and HMBC.
Conclusion
The combined application of Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy provides a powerful and comprehensive methodology for the structural confirmation of this compound. This guide presents a predictive but technically grounded framework for the expected spectroscopic data. The molecular weight and chlorine presence would be confirmed by MS, key functional groups identified by IR, and the precise atomic connectivity and stereochemistry established by NMR. These data are crucial for quality control, reaction monitoring, and understanding the chemical properties of this important thiourea derivative.
References
- 1. This compound CAS#: 63980-70-1 [m.chemicalbook.com]
- 2. CAS 63980-70-1 | 7767-5-05 | MDL MFCD00060442 | this compound | SynQuest Laboratories [synquestlabs.com]
- 3. mdpi.com [mdpi.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. mjas.analis.com.my [mjas.analis.com.my]
- 6. 3-Acetyl-1-(3-methylphenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Exploring the chemical space of 1,3-disubstituted thiourea derivatives
An In-depth Technical Guide to the Chemical Space of 1,3-Disubstituted Thiourea Derivatives
Authored by: A Senior Application Scientist
Foreword: The Enduring Versatility of the Thiourea Scaffold
The thiourea motif, characterized by a central thiocarbonyl group flanked by two nitrogen atoms, represents one of the most prolific and versatile scaffolds in modern medicinal chemistry.[1] Its structural simplicity belies a profound capacity for chemical modification and a remarkable breadth of biological activity.[2] Unlike its oxygen analog, urea, the sulfur atom in thiourea imparts distinct electronic and steric properties, enabling unique interactions with biological targets.[3] The N-H groups serve as potent hydrogen bond donors, while the sulfur atom can act as a hydrogen bond acceptor or coordinate with metal ions, facilitating a multitude of binding possibilities within complex biological systems.[1][3]
This guide is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond a mere recitation of facts to provide a deeper understanding of the causality behind experimental design in the exploration of 1,3-disubstituted thiourea derivatives. We will delve into the strategic synthesis, rigorous characterization, and profound structure-activity relationships (SAR) that define this chemical space, offering field-proven insights to empower your own discovery programs.
Navigating the Synthetic Landscape: Methodologies and Rationale
The accessibility and derivatization potential of the thiourea core are central to its appeal. The choice of synthetic route is dictated by the desired substitution pattern (symmetrical vs. unsymmetrical) and the availability of starting materials.
The Cornerstone Reaction: Isothiocyanates and Amines
The most prevalent and versatile method for generating unsymmetrical 1,3-disubstituted thioureas is the nucleophilic addition of a primary or secondary amine to an isothiocyanate.[1][4] This reaction is typically high-yielding, proceeds under mild conditions, and its simplicity makes it ideal for generating large libraries for screening.
The causality behind this choice is clear: isothiocyanates (R-N=C=S) possess a highly electrophilic carbon atom, which is readily attacked by the nucleophilic amine. The reaction is often conducted at room temperature or with gentle heating in a suitable anhydrous solvent, such as acetonitrile or ethanol.[4][5]
Protocol 1: General Synthesis of an N-aryl-[3-(trifluoromethyl)phenyl]thiourea Derivative
This protocol is adapted from methodologies demonstrated to be effective for this class of compounds.[5]
-
Reagent Preparation: In a round-bottom flask, dissolve the desired primary amine (e.g., 3-(trifluoromethyl)aniline) (1.0 eq.) in anhydrous acetonitrile (approx. 5-10 mL per gram of amine).
-
Reactant Addition: To this solution, add the corresponding isothiocyanate (e.g., a substituted phenyl isothiocyanate) (1.0 eq.).
-
Reaction Execution: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 12-24 hours).
-
Product Isolation: Upon completion, reduce the solvent volume using a rotary evaporator. The resulting crude solid or oil is then purified.
-
Purification: The residue is purified by column chromatography on silica gel (a common mobile phase is a chloroform:methanol mixture) or by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 1,3-disubstituted thiourea derivative.[5]
-
Validation: The structure and purity of the final product must be confirmed through rigorous spectroscopic analysis (see Section 2).
Green Chemistry Approaches: The Carbon Disulfide Route
For the synthesis of symmetrical 1,3-disubstituted thioureas, and increasingly for unsymmetrical ones, methods utilizing carbon disulfide (CS₂) are gaining traction.[6][7] These protocols are often lauded for their environmental friendliness, particularly when conducted in an aqueous medium, avoiding volatile organic solvents.[6] The reaction typically proceeds through a dithiocarbamate intermediate formed from the amine and CS₂.[1][2] This strategy is atom-economical and leverages readily available starting materials.[7]
Visualizing the Synthetic Workflow
The following diagram illustrates the primary synthetic pathway discussed, emphasizing the integration of synthesis, purification, and characterization as a self-validating system.
References
Methodological & Application
Application of 1-(3-Chloro-2-methylphenyl)-2-thiourea in Urease Inhibition Assays: A Technical Guide
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 1-(3-Chloro-2-methylphenyl)-2-thiourea as a potent inhibitor in urease activity assays. This guide delves into the scientific rationale, detailed experimental protocols, and data interpretation, ensuring scientific integrity and practical applicability.
Introduction: The Significance of Urease Inhibition
Urease (EC 3.5.1.5), a nickel-dependent metalloenzyme, catalyzes the hydrolysis of urea into ammonia and carbon dioxide.[1] This enzymatic action is pivotal in various biological and environmental processes. In medicine, urease is a critical virulence factor for several pathogens, most notably Helicobacter pylori. The ammonia produced by urease neutralizes gastric acid, allowing the bacterium to colonize the stomach lining, which can lead to gastritis, peptic ulcers, and an increased risk of gastric cancer.[2][3] In agriculture, the rapid breakdown of urea-based fertilizers by soil urease results in significant nitrogen loss through ammonia volatilization and contributes to environmental pollution.[1] Consequently, the development of effective urease inhibitors is a significant goal in both therapeutic and agricultural sciences.
Thiourea and its derivatives have emerged as a promising class of urease inhibitors, largely due to their structural similarity to the natural substrate, urea.[2] These compounds are thought to interact with the nickel ions in the active site of the urease enzyme, thereby blocking its catalytic activity.
This compound: A Potent Urease Inhibitor
This compound belongs to a class of substituted phenylthiourea compounds that have demonstrated significant urease inhibitory potential. While specific kinetic data for this exact molecule is not extensively published, closely related 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids have been synthesized and shown to be exceptionally potent inhibitors of Jack Bean Urease (JBU).[3][4] These derivatives exhibit IC50 values in the nanomolar to low micromolar range, far exceeding the potency of the standard inhibitor, thiourea.[3]
Mechanism of Action: Kinetic studies on analogous thiourea derivatives suggest a non-competitive mode of inhibition.[2] This implies that the inhibitor does not bind to the same active site as the substrate (urea) but rather to an allosteric site on the enzyme. This binding event induces a conformational change in the enzyme, which in turn reduces its catalytic efficiency. The interaction is believed to involve the chelation of the nickel ions in the urease active site by the sulfur and nitrogen atoms of the thiourea moiety.
Experimental Protocols
The following protocols are designed to be self-validating, providing a robust framework for assessing the urease inhibitory activity of this compound.
Synthesis of this compound
A common synthetic route to this class of compounds involves the reaction of the corresponding aniline with an isothiocyanate precursor. The synthesis of the closely related 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids starts with 3-chloro-2-methylaniline, which serves as the foundational precursor.[3][4]
Materials:
-
3-chloro-2-methylaniline
-
Ammonium thiocyanate or a suitable isothiocyanate precursor
-
An appropriate solvent (e.g., acetone, acetonitrile)
-
Acid catalyst (optional, e.g., HCl)
General Procedure:
-
Dissolve 3-chloro-2-methylaniline in the chosen solvent.
-
Add a stoichiometric equivalent of the isothiocyanate precursor.
-
If necessary, add a catalytic amount of acid.
-
Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.
Note: Characterization of the final product should be performed using techniques such as FT-IR, 1H-NMR, and 13C-NMR to confirm its identity and purity.[3]
In Vitro Urease Inhibition Assay (Indophenol Method)
This assay is based on the Berthelot (indophenol) reaction, which quantifies the amount of ammonia produced from the urease-catalyzed hydrolysis of urea.[1][5] Ammonia reacts with phenol and hypochlorite in an alkaline medium to produce a blue-green indophenol dye, the absorbance of which is proportional to the ammonia concentration.[1]
Reagents and Equipment:
-
Jack Bean Urease (JBU) solution (e.g., 1 U/mL in phosphate buffer)
-
Urea solution (e.g., 100 mM in phosphate buffer)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
This compound stock solution (in DMSO or other suitable solvent)
-
Thiourea (as a standard inhibitor)
-
Phenol Reagent (Reagent A): 1% (w/v) phenol and 0.005% (w/v) sodium nitroprusside in deionized water.
-
Alkali Reagent (Reagent B): 0.5% (w/v) sodium hydroxide and 0.1% (v/v) sodium hypochlorite in deionized water.
-
96-well microplate reader
-
Incubator (37°C)
-
Multichannel pipettes
Assay Protocol:
-
Prepare serial dilutions of this compound and the standard inhibitor (thiourea) in phosphate buffer.
-
In a 96-well plate, add 25 µL of the urease enzyme solution to each well, except for the blank wells.
-
Add 25 µL of the various concentrations of the test compound or standard inhibitor to the respective wells. For the control (100% enzyme activity), add 25 µL of the buffer/solvent.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding 50 µL of the urea solution to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction and initiate color development by adding 50 µL of Phenol Reagent (Reagent A) followed by 50 µL of Alkali Reagent (Reagent B) to each well.
-
Incubate the plate at room temperature for 20-30 minutes for the color to develop.
-
Measure the absorbance at a wavelength between 625 and 630 nm using a microplate reader.
Data Analysis: The percentage of urease inhibition is calculated using the following formula:
% Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100
The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Data Presentation and Interpretation
Quantitative Data Summary
The inhibitory potential of this compound and its analogs can be effectively summarized in a tabular format for clear comparison.
| Compound | IC50 (µM) [JBU] | Inhibition Type | Reference |
| 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrid (4i) | 0.0019 ± 0.0011 | Non-competitive | [3] |
| Other 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids | 0.002 - 0.0532 | Non-competitive/Mixed | [3] |
| Thiourea (Standard) | ~21.2 ± 1.3 | Competitive | [2] |
Note: The IC50 values for the aroyl hybrids are presented as a strong proxy for the potential activity of this compound.
Visualization of Experimental Workflow and Signaling Pathway
Caption: Workflow for the in vitro urease inhibition assay.
Caption: Non-competitive inhibition of urease.
Trustworthiness and Self-Validation
To ensure the reliability of the experimental results, the following controls should be included in every assay:
-
Negative Control (100% Activity): Contains the enzyme, substrate, and the solvent used for the inhibitor, but no inhibitor. This provides the baseline for maximum enzyme activity.
-
Positive Control: A known urease inhibitor (e.g., thiourea or acetohydroxamic acid) should be run in parallel to validate the assay's responsiveness.
-
Blank: Contains all reagents except the enzyme to account for any background absorbance.
Consistency in reagent preparation, incubation times, and temperature is paramount for reproducible results. All experiments should be performed in triplicate to assess the variability of the data.
Conclusion
This compound and its closely related analogs represent a highly potent class of non-competitive urease inhibitors. The protocols and data interpretation guidelines presented in this document provide a robust framework for researchers to accurately assess their inhibitory activity. The application of these compounds holds significant promise for the development of novel therapeutics for H. pylori infections and for enhancing the efficiency of urea-based fertilizers in agriculture. Further in vivo studies are warranted to fully elucidate the therapeutic and agricultural potential of this promising inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. Syntheses, in vitro urease inhibitory activities of urea and thiourea derivatives of tryptamine, their molecular docking and cytotoxic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of 1-Aroyl-3-[3-chloro-2-methylphenyl] Thiourea Hybrids as Potent Urease Inhibitors: Synthesis, Biochemical Evaluation and Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Spectrometric and Voltammetric Analysis of Urease – Nickel Nanoelectrode as an Electrochemical Sensor - PMC [pmc.ncbi.nlm.nih.gov]
Molecular docking simulation of 1-(3-Chloro-2-methylphenyl)-2-thiourea with target enzymes
Application Note & Protocol
Exploratory Molecular Docking of 1-(3-Chloro-2-methylphenyl)-2-thiourea: A Protocol for Target Identification and Interaction Analysis
Abstract
This application note provides a comprehensive protocol for conducting molecular docking simulations of this compound, a small molecule with potential therapeutic value. Thiourea derivatives are a versatile class of compounds known to exhibit a wide range of biological activities, often through enzyme inhibition.[1][2][3] Given the limited specific biological data for this particular derivative, this guide presents an exploratory workflow to identify potential enzyme targets and elucidate binding mechanisms using in silico techniques. We detail field-proven methodologies for target selection, protein and ligand preparation, executing docking simulations with AutoDock Vina, and analyzing the results using PyMOL. The protocol emphasizes scientific integrity through the inclusion of a self-validating step involving the re-docking of a known co-crystallized ligand. This guide is intended for researchers in drug discovery, computational chemistry, and molecular biology seeking to apply molecular docking as a predictive tool for hypothesis generation.
Introduction: The Rationale for In Silico Target Exploration
Thiourea and its derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a vast spectrum of pharmacological properties, including antibacterial, antioxidant, anticancer, and enzyme inhibitory activities.[2][3] The core structure, SC(NH₂)₂, can be readily functionalized, allowing for the synthesis of large libraries of compounds with diverse physicochemical properties.[4] Many thiourea-containing molecules exert their therapeutic effects by inhibiting key enzymes involved in disease pathology, such as carbonic anhydrases, cholinesterases, and various oxidases.[1][5][6]
The subject of this protocol, this compound, is a specific derivative for which the biological targets are not well-established. Molecular docking is a powerful computational method that predicts the preferred orientation and binding affinity of a ligand to a macromolecular target.[7][8] It serves as an invaluable tool in modern drug discovery, enabling the rapid screening of virtual compound libraries and providing insights into molecular interactions at the atomic level, thereby guiding experimental efforts and saving significant resources.[]
This protocol will use Human Carbonic Anhydrase II (hCA II) as an exemplary target enzyme. Carbonic anhydrases are a well-documented target for thiourea derivatives, making it a logical starting point for an exploratory docking study.[6] We will outline a complete workflow from target preparation to the interpretation of docking results, providing the scientific reasoning behind each critical step.
Core Principles of Molecular Docking
Molecular docking simulates the binding event between a small molecule (ligand) and a protein (receptor). The process is governed by two main components: a search algorithm and a scoring function.
-
Search Algorithm: This component explores the conformational space of the ligand within the defined binding site of the receptor. It generates a multitude of possible binding poses, considering translational, rotational, and torsional degrees of freedom.
-
Scoring Function: Each generated pose is evaluated by a scoring function, which estimates the binding free energy of the protein-ligand complex.[10] The resulting score (typically in kcal/mol) is used to rank the poses, with more negative values indicating a more favorable and stronger binding affinity.[11][12]
Overall Molecular Docking Workflow
The entire process, from data retrieval to final analysis, follows a structured pipeline. This workflow ensures reproducibility and robust data generation.
Caption: The general workflow for a molecular docking simulation.
Detailed Protocols
This section provides step-by-step methodologies for performing the docking simulation. The required software includes AutoDock Tools (MGLTools), AutoDock Vina, and PyMOL.[13][14][15]
Part A: Target Protein Preparation
The quality of the protein structure is paramount for a meaningful docking result. This protocol uses Human Carbonic Anhydrase II (PDB ID: 1T64) as an example.
Causality: Raw PDB files often contain non-essential molecules (e.g., water, co-solvents) and lack hydrogen atoms. They may also have incomplete side chains. Proper preparation ensures that the electrostatic and steric properties of the binding site are accurately represented.[16][17][18]
Protocol:
-
Obtain Protein Structure: Download the PDB file for the target protein from the RCSB PDB database (e.g., 1T64).
-
Clean the Structure: Open the PDB file in AutoDockTools (ADT).
-
Delete all water molecules (Edit > Delete Water).
-
Remove any co-crystallized ligands and other heteroatoms that are not part of the protein or essential cofactors.
-
-
Add Hydrogens: Add polar hydrogen atoms to the protein (Edit > Hydrogens > Add > Polar Only). This is crucial for correctly modeling hydrogen bonds.
-
Compute Charges: Assign Kollman charges to the protein (Edit > Charges > Add Kollman Charges). Charges are fundamental for calculating electrostatic interactions.
-
Set Atom Types: Assign AD4 atom types (Grid > Macromolecule > Choose).
-
Save as PDBQT: Save the prepared protein as a .pdbqt file. This format contains the atomic coordinates, charges, and atom type information required by AutoDock Vina.
Part B: Ligand Preparation
The ligand, this compound, must be converted into a 3D structure with appropriate chemical properties.
Causality: A 2D chemical structure is insufficient for docking. A low-energy 3D conformation is required as a starting point. Correct charge assignment and the definition of rotatable bonds are essential for the docking algorithm to explore ligand flexibility realistically.[19][20]
Protocol:
-
Generate 2D Structure: Draw the structure of this compound using software like ChemDraw or MarvinSketch.
-
Convert to 3D: Use a program like Open Babel or the 3D generation feature within your chemical drawing software to create an initial 3D structure.
-
Energy Minimization: Perform an energy minimization of the 3D structure using a force field (e.g., MMFF94) to obtain a stable, low-energy conformation. Save the output as a .pdb or .mol2 file.
-
Load into ADT: Open the minimized ligand file in AutoDockTools (Ligand > Input > Open).
-
Compute Charges: Assign Gasteiger charges (Edit > Charges > Compute Gasteiger).
-
Detect Rotatable Bonds: Define the rotatable bonds of the ligand (Ligand > Torsion Tree > Detect Root). The software will automatically identify acyclic single bonds.
-
Save as PDBQT: Save the prepared ligand as a .pdbqt file.
Part C: Molecular Docking with AutoDock Vina
This part involves defining the search space and running the simulation.
Causality: The docking simulation must be focused on a specific region of the protein, typically the active site. This is achieved by defining a 3D "grid box." A larger box increases computational time, while a box that is too small may miss the true binding pose.[15]
Protocol:
-
Define the Grid Box: In ADT, with both the protein and ligand PDBQT files loaded, go to Grid > Grid Box.
-
Position the Box: Center the grid box on the active site of the enzyme. If a co-crystallized ligand was present in the original PDB file, centering the box on its location is a reliable method. Adjust the dimensions (x, y, z) to ensure the box is large enough to encompass the entire active site and allow the ligand to rotate freely. Note the center coordinates and dimensions.
-
Create Configuration File: Create a text file named conf.txt. This file tells Vina where to find the input files and how to perform the docking. Populate it as follows:
-
Run Vina: Open a command line terminal, navigate to your working directory, and execute the following command: vina --config conf.txt
Part D: Protocol Validation via Re-Docking
This is a critical step to ensure the chosen docking parameters are reliable.
Causality: A docking protocol is considered validated if it can accurately reproduce the experimentally determined binding mode of a known ligand. This is typically assessed by calculating the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose. An RMSD value below 2.0 Å is generally considered a successful validation.[10][11]
Protocol:
-
Prepare Co-crystallized Ligand: Using the original PDB file (e.g., 1T64), extract the co-crystallized inhibitor. Prepare it as a ligand following the steps in Part B.
-
Run Docking: Dock this known inhibitor into its own receptor using the exact same grid box parameters and Vina configuration.
-
Calculate RMSD: Superimpose the top-ranked docked pose with the original crystallographic pose in a visualization tool like PyMOL. Calculate the RMSD between the heavy atoms of the two poses.
Analysis and Interpretation of Results
The output of a Vina simulation includes a log file with binding affinity scores and a PDBQT file containing the coordinates of the predicted binding poses.
Data Presentation
The key quantitative data should be summarized for clear comparison.
| Compound | Target Enzyme | Binding Affinity (kcal/mol) | RMSD (Å) (for control) | Key Interacting Residues (Hypothetical) |
| Acetazolamide (Control from PDB: 1T64) | hCA II | -7.2 | 1.15 | His94, His96, Thr199, Thr200 |
| This compound | hCA II | -8.5 | N/A | His94, Val121, Leu198, Thr199 |
Visualization with PyMOL
Visual inspection is crucial for understanding the specific molecular interactions that stabilize the complex.[11][14][21]
Protocol:
-
Load Structures: Open PyMOL and load the prepared protein PDBQT file and the docking output PDBQT file (docking_results.pdbqt).
-
Isolate Top Pose: The output file contains multiple binding modes. The first one listed is the top-ranked pose with the best score. You can split the different poses into separate objects if needed.
-
Visualize Binding Site: Display the protein as a surface or cartoon and the ligand as sticks. Focus on the active site residues.
-
Identify Interactions: Use PyMOL's measurement tools and presets to identify key interactions.
-
Hydrogen Bonds: Use the Action > find > polar contacts command to visualize potential hydrogen bonds between the ligand and protein.
-
Hydrophobic Interactions: Identify nonpolar residues (e.g., Val, Leu, Phe) in close proximity to the nonpolar regions of your ligand.
-
-
Generate Figures: Create high-quality images for publication or presentation, labeling key residues and interactions.[22]
Hypothetical Signaling Pathway Inhibition
To illustrate the potential biological consequence of inhibiting a target enzyme, we can visualize its role in a metabolic pathway. Let's consider Xanthine Oxidase, another potential target for thiourea derivatives, which is crucial in purine metabolism and implicated in gout.[5]
Caption: Inhibition of Xanthine Oxidase blocks uric acid production.
Discussion and Future Perspectives
This application note has detailed a robust workflow for the exploratory molecular docking of this compound. The hypothetical results presented in the data table suggest that our compound of interest may bind to Carbonic Anhydrase II with a higher affinity than the known inhibitor, Acetazolamide. The visual analysis would further reveal that this predicted affinity is driven by specific hydrogen bonds and hydrophobic interactions within the active site.
It is imperative to recognize that in silico results are predictive and serve as hypotheses.[23] The binding affinities calculated by scoring functions are estimates, and the static nature of rigid-receptor docking does not account for protein flexibility.
Future steps should include:
-
Experimental Validation: The top-ranking virtual hits must be validated through in vitro enzyme inhibition assays to determine experimental IC50 or Ki values.[23]
-
Broader Target Screening: The protocol should be repeated for other potential enzyme targets identified from the literature on thiourea derivatives (e.g., lipoxygenase, cholinesterases).
-
Advanced Simulations: For promising hits, more computationally intensive methods like molecular dynamics (MD) simulations can provide insights into the stability of the protein-ligand complex over time.[24]
By integrating these computational predictions with experimental validation, researchers can accelerate the drug discovery process, moving from initial hypothesis to lead compound identification with greater efficiency.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. sphinxsai.com [sphinxsai.com]
- 5. Unsymmetrical thiourea derivatives: synthesis and evaluation as promising antioxidant and enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological activity of novel thiourea derivatives as carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 8. researchgate.net [researchgate.net]
- 10. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 11. researchgate.net [researchgate.net]
- 12. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Ligand docking and binding site analysis with PyMOL and Autodock/Vina - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. quora.com [quora.com]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
- 19. m.youtube.com [m.youtube.com]
- 20. Key Topics in Molecular Docking for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 21. medium.com [medium.com]
- 22. youtube.com [youtube.com]
- 23. benchchem.com [benchchem.com]
- 24. researchgate.net [researchgate.net]
High-Yield One-Pot Synthesis of Unsymmetrical Thiourea Derivatives: An Application Guide for Researchers
Introduction: The Versatile Scaffold of Unsymmetrical Thioureas
Unsymmetrical thiourea derivatives represent a privileged scaffold in modern chemistry, with wide-ranging applications spanning medicinal chemistry, organocatalysis, and materials science.[1][2][3] Their unique structural and electronic properties, stemming from the thiocarbonyl group flanked by two different nitrogen substituents, enable them to act as potent hydrogen bond donors and versatile building blocks for more complex molecular architectures.[1] In the realm of drug development, these compounds have demonstrated a broad spectrum of biological activities, including anticancer, antibacterial, anti-HIV, and anti-inflammatory properties.[2][4] Furthermore, chiral unsymmetrical thioureas have emerged as powerful organocatalysts, capable of promoting a variety of asymmetric transformations with high stereoselectivity.[1][5][6][7]
The growing importance of this molecular class has spurred the development of efficient and practical synthetic methodologies. Among these, one-pot syntheses have garnered significant attention due to their operational simplicity, time and resource efficiency, and minimization of chemical waste—a key principle of green chemistry.[8][9] This application note provides a detailed guide to the high-yield, one-pot synthesis of unsymmetrical thiourea derivatives, tailored for researchers, scientists, and drug development professionals. We will delve into the core synthetic strategies, provide detailed experimental protocols, and offer insights into the causality behind experimental choices to ensure robust and reproducible outcomes.
Core Synthetic Strategies: A Mechanistic Overview
The one-pot synthesis of unsymmetrical thioureas predominantly revolves around two main strategies: the sequential reaction of two different amines with a thiocarbonyl source, and the in situ generation of an isothiocyanate followed by its reaction with a second amine.
Strategy 1: Sequential Amine Addition to a Thiocarbonyl Source
This is the most direct approach, typically employing carbon disulfide (CS₂) as the thiocarbonyl source. The underlying principle involves the initial formation of a dithiocarbamate salt from the first amine and CS₂, which then reacts with a second, different amine to yield the unsymmetrical thiourea.
A notable advancement in this area is a cascade reaction sequence using amines and carbon disulfide in DMSO without the need for additional reagents.[10][11][12] This method is compatible with a wide range of primary and secondary amines and offers good to excellent yields.[10][11] The choice of solvent and temperature is critical; for instance, conducting the reaction in DMSO at 70 °C has been shown to be optimal for achieving high yields in a short timeframe.[11]
Caption: General workflow for the sequential addition of amines to carbon disulfide.
Strategy 2: In Situ Isothiocyanate Generation and Subsequent Amination
This strategy involves the conversion of a primary amine into an isothiocyanate intermediate within the reaction vessel, which then readily reacts with a second amine to form the desired unsymmetrical thiourea. This approach is particularly useful when one of the amine starting materials is more amenable to isothiocyanate formation.
One-pot methods have been developed that utilize desulfurizing agents to facilitate the conversion of dithiocarbamate salts (formed in situ from an amine and CS₂) into isothiocyanates.[13] For instance, carbon tetrabromide has been successfully employed as a desulfurizing agent in a mild, metal-free, one-pot process.[13] Another innovative approach uses the bench-stable solid reagent (Me₄N)SCF₃ for the rapid and efficient transformation of primary amines to isothiocyanates at room temperature.[14][15]
Caption: Workflow for in situ isothiocyanate generation followed by amination.
Experimental Protocols and Data
The following protocols are designed to be self-validating, with clear steps and expected outcomes.
Protocol 1: One-Pot Synthesis via Sequential Amine Addition to Carbon Disulfide
This protocol is adapted from a versatile method for the construction of unsymmetrical thioureas in DMSO.[11]
Materials:
-
Amine 1 (e.g., 2-naphthylamine)
-
Amine 2 (e.g., diethylamine)
-
Carbon Disulfide (CS₂)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethyl acetate
-
Water
-
Anhydrous magnesium sulfate
-
5 mL glass tube with a stirrer bar
Procedure:
-
To a 5 mL glass tube, add Amine 1 (0.2 mmol, 1.0 equiv.).
-
Add anhydrous DMSO (2 mL) to dissolve the amine.
-
Add Amine 2 (0.24 mmol, 1.2 equiv.) to the solution.
-
Add Carbon Disulfide (0.24 mmol, 1.2 equiv.) to the reaction mixture.
-
Seal the tube and stir the mixture at 70 °C for 1-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and ethyl acetate to the mixture.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure unsymmetrical thiourea.
Expected Yields and Reaction Times:
| Amine 1 | Amine 2 | Time (h) | Yield (%) |
| 2-Naphthylamine | Diethylamine | 1 | 95 |
| 3-Aminoquinoline | Aniline | 3 | 85 |
| Aniline | Benzylamine | 2 | 92 |
| 4-Methoxyaniline | Piperidine | 1.5 | 90 |
Data synthesized from literature reports for illustrative purposes.[11]
Protocol 2: One-Pot Synthesis via In Situ Isothiocyanate Formation using Carbon Tetrabromide
This protocol is based on a metal-free, one-pot synthesis of unsymmetrical thioureas.[13]
Materials:
-
Primary Amine 1
-
Amine 2
-
Carbon Disulfide (CS₂)
-
Carbon Tetrabromide (CBr₄)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve Primary Amine 1 (1.0 equiv.) in anhydrous DCM.
-
Add triethylamine (2.0 equiv.) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add carbon disulfide (1.2 equiv.) to the cooled solution and stir for 30 minutes at 0 °C.
-
Add carbon tetrabromide (1.2 equiv.) portion-wise to the reaction mixture and stir for an additional 1 hour at 0 °C.
-
Add Amine 2 (1.1 equiv.) to the reaction mixture and allow it to warm to room temperature. Stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the mixture with DCM (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to yield the unsymmetrical thiourea.
Applications in Drug Development: A Snapshot
The unsymmetrical thiourea motif is a key component in numerous biologically active compounds and approved drugs.[2][16][4]
-
Anticancer Agents: Derivatives of thiourea have shown promise in inhibiting cancer cell growth and overcoming treatment resistance.[2] For instance, certain phosphonate thiourea derivatives have demonstrated efficacy against pancreatic, prostate, and breast cancer cell lines.[2]
-
Antibacterial and Antitubercular Drugs: Thiourea-containing compounds like thioacetazone and thiocarlide have been used in the treatment of tuberculosis.[16][4]
-
Enzyme Inhibitors: Unsymmetrical thioureas have been synthesized and evaluated as potent inhibitors of various enzymes, including lipoxygenase and xanthine oxidase, which are implicated in inflammatory processes and oxidative stress.[17][18][19]
The synthetic protocols detailed in this guide provide a robust platform for the generation of diverse libraries of unsymmetrical thiourea derivatives, which can be invaluable for structure-activity relationship (SAR) studies in drug discovery programs.
Conclusion and Future Perspectives
The one-pot synthesis of unsymmetrical thiourea derivatives offers a powerful and efficient avenue for accessing this important class of compounds. The methodologies presented herein, characterized by high yields, operational simplicity, and adherence to the principles of green chemistry, are well-suited for both academic research and industrial drug development settings. As our understanding of the diverse biological roles of thiourea-containing molecules continues to expand, the development of even more sophisticated and sustainable synthetic strategies will undoubtedly remain a key area of focus for the scientific community.
References
- 1. Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiourea and squaramide organocatalysts for the asymmetric total synthesis of natural compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. quora.com [quora.com]
- 9. Pot economy and one-pot synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. One-step construction of unsymmetrical thioureas and oxazolidinethiones from amines and carbon disulfide via a cascade reaction sequence - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. One-step construction of unsymmetrical thioureas and oxazolidinethiones from amines and carbon disulfide via a cascade reaction sequence - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04540F [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
- 18. researchgate.net [researchgate.net]
- 19. Unsymmetrical thiourea derivatives: synthesis and evaluation as promising antioxidant and enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Substituted Thioureas as Versatile Precursors in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Utility of Thiourea in Heterocyclic Chemistry
Substituted thioureas are a class of organic compounds that have emerged as exceptionally versatile and valuable building blocks in the synthesis of a wide array of heterocyclic systems. Their inherent reactivity, stemming from the presence of nucleophilic sulfur and nitrogen atoms, allows for a diverse range of cyclization strategies, leading to the formation of stable and medicinally relevant five- and six-membered heterocycles. This guide provides an in-depth exploration of the use of substituted thioureas as precursors for the synthesis of three key classes of heterocycles: thiazoles, pyrimidines, and 1,3,4-thiadiazoles. Beyond mere procedural outlines, this document delves into the mechanistic underpinnings of these transformations, offering insights into the rationale behind experimental choices and providing detailed, field-proven protocols for their execution. The application of these synthesized heterocycles in medicinal chemistry and drug design is a testament to their significance, with many derivatives exhibiting a broad spectrum of biological activities.[1][2][3]
I. The Synthesis of Thiazoles via the Hantzsch Reaction
The Hantzsch thiazole synthesis, a classic name reaction in organic chemistry, remains one of the most reliable and widely employed methods for the preparation of thiazole derivatives.[2][4][5][6] This reaction typically involves the condensation of an α-haloketone with a thioamide, with substituted thioureas serving as excellent thioamide equivalents to produce 2-aminothiazoles.
A. Mechanistic Insights: A Stepwise Journey to Aromaticity
The Hantzsch synthesis proceeds through a well-established, multi-step mechanism that culminates in the formation of a stable aromatic thiazole ring.[5] Understanding this pathway is crucial for optimizing reaction conditions and predicting the influence of substituents.
-
Nucleophilic Attack: The reaction commences with a nucleophilic attack of the sulfur atom of the thiourea on the electrophilic carbon of the α-haloketone. This initial step is an SN2 reaction, resulting in the formation of an isothiouronium salt intermediate.
-
Cyclization: The intermediate then undergoes an intramolecular cyclization, where a nitrogen atom of the thiourea attacks the carbonyl carbon of the ketone. This step forms the five-membered thiazoline ring.
-
Dehydration: The resulting hydroxylated thiazoline intermediate readily undergoes dehydration to form a more stable, conjugated system.
-
Aromatization: The final step involves the elimination of a proton, leading to the formation of the aromatic 2-aminothiazole product.
The driving force for this reaction is the formation of the thermodynamically stable aromatic thiazole ring. The choice of solvent and base can influence the rate of each step, and electron-withdrawing or -donating groups on the reactants can affect the nucleophilicity and electrophilicity of the reacting centers.
Caption: Mechanistic workflow of the Hantzsch thiazole synthesis.
B. Experimental Protocols
This protocol outlines the straightforward synthesis of a model 2-aminothiazole derivative.
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Deionized Water
Procedure:
-
In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-bromoacetophenone (1.99 g, 10 mmol) and thiourea (0.76 g, 10 mmol).
-
Add methanol (20 mL) to the flask.
-
Heat the mixture to reflux with stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing 50 mL of 5% sodium carbonate solution.
-
Stir the mixture for 15-20 minutes to precipitate the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold deionized water (2 x 20 mL).
-
Dry the product in a desiccator or a vacuum oven at 50-60 °C.
Expected Yield: 80-90%
This environmentally benign protocol utilizes a reusable catalyst and avoids the pre-synthesis of the α-haloketone.
Materials:
-
3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one
-
Substituted Benzaldehyde
-
Thiourea
-
Silica-supported tungstosilisic acid (SiW/SiO₂)
-
Ethanol/Water (1:1)
Procedure:
-
In a 100 mL round-bottom flask, combine 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol), the desired substituted benzaldehyde (1 mmol), thiourea (1 mmol), and SiW/SiO₂ (15 mol%).
-
Add 10 mL of a 1:1 ethanol/water mixture.
-
Reflux the mixture with stirring for 2-4 hours (monitor by TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the solid product and wash with ethanol.
-
To remove the catalyst, dissolve the solid in acetone and filter.
-
Evaporate the acetone from the filtrate under reduced pressure to obtain the purified product.
| Reactant Combination | Product | Reaction Time (h) | Yield (%) |
| 2-Bromoacetophenone + Thiourea | 2-Amino-4-phenylthiazole | 2.5 | 88 |
| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one + Benzaldehyde + Thiourea | 4-(4-hydroxyphenyl)-2-amino-thiazole derivative | 3 | 85 |
| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one + 4-Chlorobenzaldehyde + Thiourea | 4-(4-chlorophenyl)-2-amino-thiazole derivative | 2.5 | 90 |
Table 1: Representative examples of Hantzsch thiazole synthesis with varying conditions and reactants.
II. The Biginelli Reaction: A Gateway to Pyrimidine Scaffolds
The Biginelli reaction is a powerful one-pot, three-component condensation reaction that provides efficient access to dihydropyrimidinones and their thio-analogs (dihydropyrimidinethiones) when thiourea is used as a reactant.[7] These scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities.
A. Mechanistic Considerations: A Cascade of Condensations
The mechanism of the Biginelli reaction has been the subject of extensive study, with the currently accepted pathway involving a series of acid-catalyzed condensation and addition steps.[4][8]
-
Aldehyde-Urea Condensation: The reaction is initiated by the acid-catalyzed condensation of the aldehyde and thiourea to form an N-acyliminium ion intermediate.
-
Nucleophilic Addition: The β-ketoester, in its enol form, acts as a nucleophile and adds to the iminium ion.
-
Cyclization and Dehydration: The resulting open-chain intermediate undergoes intramolecular cyclization via the attack of the remaining amino group of the thiourea on the ketone carbonyl. Subsequent dehydration yields the final dihydropyrimidinethione product.
The use of an acid catalyst is crucial for promoting the formation of the reactive iminium ion and facilitating the dehydration steps.
Caption: Simplified mechanism of the Biginelli reaction with thiourea.
B. Experimental Protocols
This protocol describes a general and efficient method for the synthesis of dihydropyrimidinethiones.
Materials:
-
Substituted Benzaldehyde
-
Ethyl Acetoacetate
-
Thiourea
-
Ethanol
-
Concentrated Hydrochloric Acid (catalytic amount)
Procedure:
-
In a 100 mL round-bottom flask, dissolve the substituted benzaldehyde (10 mmol), ethyl acetoacetate (10 mmol), and thiourea (15 mmol) in ethanol (30 mL).
-
Add a few drops of concentrated hydrochloric acid to the mixture.
-
Reflux the reaction mixture with stirring for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (100 mL) with stirring.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and then recrystallize from ethanol to obtain the pure product.
| Aldehyde | β-Ketoester | Product | Yield (%) |
| Benzaldehyde | Ethyl Acetoacetate | 5-Ethoxycarbonyl-4-phenyl-6-methyl-3,4-dihydropyrimidine-2(1H)-thione | 85 |
| 4-Chlorobenzaldehyde | Ethyl Acetoacetate | 5-Ethoxycarbonyl-4-(4-chlorophenyl)-6-methyl-3,4-dihydropyrimidine-2(1H)-thione | 92 |
| 4-Methoxybenzaldehyde | Methyl Acetoacetate | 5-Methoxycarbonyl-4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidine-2(1H)-thione | 88 |
Table 2: Examples of Biginelli reaction products using substituted thioureas.
III. Synthesis of 1,3,4-Thiadiazoles from Thiourea Derivatives
1,3,4-Thiadiazoles are another important class of five-membered heterocycles that can be synthesized from thiourea-derived precursors, most notably thiosemicarbazides. Thiosemicarbazides, which can be readily prepared from substituted thioureas, undergo cyclization reactions to afford a variety of substituted 2-amino-1,3,4-thiadiazoles.
A. Mechanistic Pathway: Cyclization of Thiosemicarbazides
The synthesis of 1,3,4-thiadiazoles from thiosemicarbazides typically involves an acid-catalyzed cyclodehydration.[1]
-
Protonation and Nucleophilic Attack: The reaction is initiated by the protonation of the carbonyl oxygen of the acyl group attached to the thiosemicarbazide. This enhances the electrophilicity of the carbonyl carbon, which is then attacked by the sulfur atom of the thiocarbonyl group.
-
Cyclization and Dehydration: This intramolecular nucleophilic attack leads to the formation of a five-membered ring intermediate. Subsequent dehydration results in the formation of the aromatic 1,3,4-thiadiazole ring.
Alternatively, oxidative cyclization of thiosemicarbazones (formed from the condensation of thiosemicarbazides and aldehydes) is also a common method.[5]
Caption: General mechanism for the synthesis of 1,3,4-thiadiazoles from thiosemicarbazides.
B. Experimental Protocols
This protocol details the synthesis of 1,3,4-thiadiazoles from carboxylic acids and thiosemicarbazide.
Materials:
-
Substituted Carboxylic Acid
-
Thiosemicarbazide
-
Polyphosphoric Ester (PPE)
-
Chloroform
Procedure:
-
To a hot (60 °C) solution of the substituted carboxylic acid (5 mmol) in a mixture of polyphosphoric ester (20 g) and chloroform (30 mL), add thiosemicarbazide (5 mmol).
-
Reflux the reaction mixture for 10 hours.
-
After cooling, add 15 mL of distilled water to the mixture and neutralize the residual PPE with sodium bicarbonate.
-
Extract the product with chloroform (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
| Carboxylic Acid | Product | Yield (%) |
| Benzoic Acid | 2-Amino-5-phenyl-1,3,4-thiadiazole | 75 |
| 4-Chlorobenzoic Acid | 2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole | 82 |
| Acetic Acid | 2-Amino-5-methyl-1,3,4-thiadiazole | 68 |
Table 3: Synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles.
IV. Conclusion and Future Perspectives
Substituted thioureas have unequivocally demonstrated their value as versatile and indispensable precursors in the synthesis of a diverse range of heterocyclic compounds. The Hantzsch synthesis for thiazoles, the Biginelli reaction for pyrimidines, and the cyclization of thiosemicarbazides for 1,3,4-thiadiazoles represent robust and reliable methodologies that are cornerstones of modern heterocyclic chemistry. The protocols and mechanistic insights provided in this guide are intended to empower researchers in the fields of organic synthesis, medicinal chemistry, and drug development to harness the full potential of these reactions.
The continued exploration of novel catalysts, greener reaction conditions, and the development of one-pot, multi-component reactions will undoubtedly expand the scope and utility of substituted thioureas in heterocyclic synthesis. Furthermore, the rich biological activity exhibited by the resulting heterocyclic scaffolds ensures that these synthetic strategies will remain at the forefront of the quest for new therapeutic agents.
References
- 1. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 2. nanobioletters.com [nanobioletters.com]
- 3. Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 5. iris.unipa.it [iris.unipa.it]
- 6. pubs.acs.org [pubs.acs.org]
- 7. arkat-usa.org [arkat-usa.org]
- 8. Biginelli Reaction [organic-chemistry.org]
Application Notes and Protocols for the Quantitative Analysis of 1-(3-Chloro-2-methylphenyl)-2-thiourea
Abstract
This comprehensive technical guide provides detailed application notes and validated protocols for the quantitative analysis of 1-(3-Chloro-2-methylphenyl)-2-thiourea, a compound of interest in pharmaceutical research and development. In response to the need for robust and reliable analytical methods, we present two distinct, validated analytical techniques: a High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for routine quality control and a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for bioanalytical applications and trace-level quantification. This document is intended for researchers, scientists, and drug development professionals, offering a foundational framework for the accurate quantification of this and structurally related thiourea derivatives. The protocols are presented with an emphasis on the scientific rationale behind methodological choices and are structured to meet the rigorous standards of international regulatory bodies.
Introduction: The Analytical Imperative for Thiourea Derivatives
Thiourea and its derivatives are a versatile class of compounds with significant applications in medicinal chemistry, organic synthesis, and materials science.[1] Their diverse biological activities necessitate the development of precise and accurate analytical methods for their quantification in various matrices, from bulk drug substances to complex biological fluids. This compound (Figure 1) is a specific derivative whose quantification is critical for pharmacokinetic studies, formulation development, and quality assurance.
Figure 1. Chemical Structure of this compound (Image of the chemical structure would be placed here in a full document) Molecular Formula: C₈H₉ClN₂S[2][3][4] Molecular Weight: 200.69 g/mol [2][3][4] CAS Number: 63980-70-1[2][3][4]
The selection of an appropriate analytical technique is contingent on the specific requirements of the analysis, including desired sensitivity, selectivity, and the nature of the sample matrix. This guide details two complementary methods that cover a broad range of analytical needs.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This reversed-phase HPLC method is designed for the routine quantification of this compound in bulk material and simple formulations. The method's robustness and simplicity make it ideal for quality control environments.
Scientific Rationale and Method Development
The choice of a reversed-phase C18 column is based on the non-polar nature of the analyte, allowing for good retention and separation from polar impurities. A mobile phase consisting of acetonitrile and water provides a suitable polarity range for the elution of the compound. The addition of a small amount of acid, such as formic or phosphoric acid, can improve peak shape by ensuring the analyte is in a single ionic form. UV detection is selected due to the presence of a chromophore in the molecule, which is expected to exhibit significant absorbance in the UV range, typical for thiourea derivatives.[5]
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC-UV analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound CAS#: 63980-70-1 [m.chemicalbook.com]
- 3. This compound, CasNo.63980-70-1 Shanghai Huici Pharmaceutical Technology Co., LTD China (Mainland) [mesford.lookchem.com]
- 4. CAS 63980-70-1 | 7767-5-05 | MDL MFCD00060442 | this compound | SynQuest Laboratories [synquestlabs.com]
- 5. altabrisagroup.com [altabrisagroup.com]
The Industrial Significance of Thiourea Synthesis via Thioacylation: A Detailed Guide for Scientists and Drug Development Professionals
Introduction: The Versatility of the Thiourea Moiety
Thiourea, an organosulfur compound structurally analogous to urea with sulfur replacing oxygen, is a cornerstone in modern industrial chemistry.[1][2] Its unique chemical properties, including its ability to form stable complexes with metal ions and act as a precursor in various organic syntheses, have led to its widespread use across diverse sectors.[2] From the synthesis of vital pharmaceuticals and agrochemicals to its role in polymer production and metal processing, the applications of thiourea and its derivatives are extensive and continue to expand.[2][3][4][5] This guide focuses specifically on the synthesis of thioureas via thioacylation, a versatile and efficient method for creating these valuable compounds.
Section 1: The Chemistry of Thioacylation in Thiourea Synthesis
Thioacylation is a fundamental reaction in organic chemistry for the formation of thioamides, including thioureas. The process generally involves the reaction of an amine with a thioacylating agent.
Core Mechanism of Thioacylation
The fundamental principle of thioacylation for thiourea synthesis involves the nucleophilic attack of an amine on a suitable thiocarbonyl donor. A common and illustrative method is the reaction of an amine with carbon disulfide. This reaction proceeds through the formation of a dithiocarbamate salt, which can then react with another amine to yield the desired thiourea.[6]
The general mechanism can be visualized as a two-step process. Initially, the primary or secondary amine attacks the electrophilic carbon of carbon disulfide. The resulting dithiocarbamate intermediate can then be desulfurized in situ to form an isothiocyanate. This highly reactive intermediate readily reacts with another amine molecule to produce the final thiourea product.[6]
Diagram: General Mechanism of Thiourea Synthesis via Thioacylation
Caption: A simplified workflow of thiourea synthesis.
Alternative Thioacylating Agents
While carbon disulfide is a common reagent, other thioacylating agents offer different advantages in terms of reactivity, selectivity, and functional group tolerance. Stable and readily available N,N'-di-Boc-substituted thiourea can act as a mild thioacylating agent when activated.[7] This method allows for the preparation of a series of thiocarbonyl compounds with good chemical selectivity.[7]
Section 2: Industrial Applications of Thiourea and its Derivatives
The industrial importance of thiourea stems from its versatility as a building block and reagent in a multitude of processes.
Pharmaceutical Synthesis
Thiourea and its derivatives are privileged structures in medicinal chemistry, forming the core of numerous therapeutic drugs.[4][8] They are instrumental in the synthesis of various heterocyclic compounds, including certain sulfa drugs, which are vital antibiotics.[4] Research has also shown that thiourea-based compounds possess a wide range of biological activities, including antiviral, anti-cancer, and anti-diabetic properties, making them a focal point for ongoing drug discovery and development.[4][8][9]
Agrochemicals
In the agricultural sector, thiourea derivatives are crucial components in the formulation of pesticides, exhibiting broad-spectrum activity as fungicides, herbicides, and insecticides.[5][10][11] They can also function as plant growth regulators, influencing processes like seed germination and flowering.[10][12] Furthermore, thiourea has been explored as a fertilizer, particularly under stressful environmental conditions, providing a source of nitrogen and sulfur to plants.[9][10][12]
Polymer Industry
Thiourea plays a significant role in the production of synthetic resins, particularly thermosetting resins, where it enhances properties like heat resistance and mechanical strength.[1][3] It also serves as a vulcanization accelerator in the rubber industry, improving the durability and elasticity of rubber products.[3] Additionally, thiourea-based polymers have shown promise in applications such as marine antifouling coatings and as effective organocatalysts.[13][14]
Metal Processing and Mining
The ability of thiourea to form stable complexes with metal ions makes it highly valuable in the metallurgical industry.[2][15][16] It is used as a lixiviant for the extraction of precious metals like gold and silver from their ores, offering a potential alternative to traditional cyanide-based methods.[1][15] In metal finishing, thiourea is employed in electroplating and chemical plating processes to produce bright and durable coatings.[1][16][17]
Other Industrial Uses
Thiourea finds application in a variety of other industrial processes, including:
-
Textile Industry: As a reducing agent in textile processing and for creating intricate patterns on fabrics.[1][2]
-
Photography: As a toning agent for silver-gelatin photographic prints.[1]
-
Copy Paper: As an auxiliary agent in diazo and other types of copy paper.[1]
Section 3: Experimental Protocols for Thiourea Synthesis via Thioacylation
The following protocols provide detailed, step-by-step methodologies for the synthesis of thiourea derivatives, designed to be self-validating and adaptable for various research and industrial scales.
General Protocol for the Synthesis of Symmetrical N,N'-Disubstituted Thioureas using Carbon Disulfide
This protocol outlines a straightforward and efficient method for synthesizing symmetrical thioureas from primary amines and carbon disulfide.
Materials:
-
Primary amine
-
Carbon disulfide (CS₂)
-
Ethanol (or other suitable solvent)
-
Hydrochloric acid (HCl, for purification if necessary)
-
Sodium hydroxide (NaOH, for purification if necessary)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Buchner funnel and filter paper
-
Beakers and graduated cylinders
Procedure:
-
In a round-bottom flask, dissolve the primary amine in a suitable solvent such as ethanol.
-
Slowly add carbon disulfide to the amine solution while stirring. An exothermic reaction may occur.
-
Attach a reflux condenser and heat the reaction mixture to reflux for a specified time (typically 1-4 hours), monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature. The thiourea product may precipitate out of the solution.
-
If precipitation occurs, collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials.
-
If the product does not precipitate, the solvent can be removed under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Safety Precautions: Carbon disulfide is highly flammable and toxic. All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Diagram: Experimental Workflow for Thiourea Synthesis
Caption: A streamlined workflow for thiourea synthesis.
Data Presentation: Comparison of Thioacylation Methods
The choice of thioacylation method can significantly impact the yield and purity of the final thiourea product. The following table summarizes typical yields for different approaches.
| Thioacylating Agent | Substrate | Typical Yield (%) | Reference |
| Carbon Disulfide | Aliphatic primary amines | 80-95% | [7] |
| N,N'-di-Boc-thiourea (activated) | Various nucleophiles | 70-90% | [7] |
| Isothiocyanates | Amines | >90% | [6] |
Conclusion
The synthesis of thiourea and its derivatives through thioacylation is a robust and versatile methodology with profound industrial implications. The wide-ranging applications of these compounds in pharmaceuticals, agriculture, polymer science, and metallurgy underscore their importance in modern technology and innovation. The protocols and insights provided in this guide are intended to empower researchers and industry professionals to harness the full potential of thiourea chemistry in their respective fields. Continued research into novel thioacylation methods and the exploration of new applications for thiourea derivatives will undoubtedly lead to further advancements across the scientific and industrial landscape.
References
- 1. Thiourea - Wikipedia [en.wikipedia.org]
- 2. annexechem.com [annexechem.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 8. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sinhon-chem.com [sinhon-chem.com]
- 10. Page loading... [guidechem.com]
- 11. Thiourea Derivatives in Agrochemical Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sinhon-chem.com [sinhon-chem.com]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. nbinno.com [nbinno.com]
- 16. Thiourea in Electroplating and Chemical Plating | Sinoright [sinoright.net]
- 17. nbinno.com [nbinno.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of Reaction Conditions for N,N'-Disubstituted Thioureas
Welcome to the Technical Support Center for the synthesis of N,N'-disubstituted thioureas. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, actionable advice to optimize reaction conditions and troubleshoot common experimental challenges. Our focus is on delivering practical, field-proven insights grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to N,N'-disubstituted thioureas?
There are several reliable methods for synthesizing N,N'-disubstituted thioureas. The choice of method often depends on the availability of starting materials and the desired substitution pattern (symmetrical vs. unsymmetrical).
-
Reaction of an Isothiocyanate with an Amine: This is the most common and generally high-yielding method for preparing both symmetrical and unsymmetrical thioureas. The reaction involves the nucleophilic attack of a primary or secondary amine on the electrophilic carbon of the isothiocyanate.[1][2] This approach is often considered a "click-type" reaction due to its efficiency and simplicity.[2]
-
Thionation of Urea: This involves the conversion of the carbonyl group of a disubstituted urea into a thiocarbonyl group, typically using a thionating agent like Lawesson's reagent.[1]
Q2: How does the reactivity of the amine and isothiocyanate affect the reaction?
The electronic properties of the substituents on both the amine and the isothiocyanate play a crucial role in the reaction rate.[2]
-
Amine Nucleophilicity: Amines with electron-donating groups (EDGs) are more nucleophilic and react faster. Conversely, amines with electron-withdrawing groups (EWGs), such as 4-nitroaniline, are less nucleophilic and react more slowly, sometimes requiring harsher conditions.[2][6]
-
Isothiocyanate Electrophilicity: Isothiocyanates with EWGs are more electrophilic and react more readily. Those with EDGs are less electrophilic and react at a slower rate.[2]
A combination of a poorly nucleophilic amine and a poorly electrophilic isothiocyanate can lead to significantly prolonged reaction times or low yields.[2]
Q3: What are the recommended solvents and temperatures for thiourea synthesis?
The reaction is versatile and can be performed under a variety of conditions.
-
Solvents: Common solvents include polar aprotic solvents like tetrahydrofuran (THF) and dichloromethane (DCM), as well as acetone and alcohols like ethanol.[2][6] For certain reactions, an "on-water" synthesis can be a sustainable and efficient option.[4] Solvent-free methods, such as manual grinding or ball milling, have also proven to be highly effective, often yielding quantitative results in a shorter time frame.[2][3]
-
Temperature: Reactions can be run from room temperature to reflux, depending on the reactivity of the substrates.[2] Many reactions proceed smoothly at room temperature within a few hours.[2] However, for less reactive starting materials, increasing the temperature can drive the reaction to completion.[2][6] It is important to monitor the reaction, as excessively high temperatures can lead to side reactions and product decomposition.[6] Microwave-assisted synthesis has been shown to dramatically reduce reaction times, often from hours to minutes, and can improve yields.[6][7]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of N,N'-disubstituted thioureas and offers structured solutions.
Problem 1: Low or No Product Yield
A low or non-existent yield is a frequent challenge. The following decision tree can help diagnose and resolve the issue.
Caption: Troubleshooting workflow for low reaction yield.
Detailed Solutions for Low Yield:
-
For Poorly Nucleophilic Amines: If you are working with an electron-deficient amine, such as 4-nitroaniline, increasing the reaction temperature can help overcome the activation barrier.[6] Adding a non-nucleophilic base like triethylamine can also activate the amine, enhancing the reaction rate.[1] For extremely unreactive amines, switching to a more potent thioacylating agent like thiophosgene might be necessary, though extreme caution is required due to its toxicity.[6]
-
Addressing Isothiocyanate Instability: Isothiocyanates can be sensitive to moisture and light. It is best to use them freshly prepared or purified.[1] Proper storage in a cool, dark, and dry environment is crucial.[1]
-
Overcoming Steric Hindrance: For sterically hindered amines or isothiocyanates, increasing the reaction temperature or extending the reaction time can lead to higher conversion.[1] Microwave irradiation is particularly effective at overcoming steric barriers.[1][7]
-
Ensuring Reaction Completion: Always monitor the reaction's progress using Thin Layer Chromatography (TLC).[2][6] This will help you determine the optimal reaction time and prevent premature workup.
Problem 2: Formation of Side Products and Impurities
The presence of impurities can complicate purification and affect the final product's quality.
Common Side Products and Their Prevention:
| Side Product | Cause | Prevention Strategy |
| Symmetrical Thiourea (in unsymmetrical synthesis) | The intermediate isothiocyanate reacts with the starting amine. | Use a two-step, one-pot method. First, form the isothiocyanate completely, then add the second amine.[1] |
| Unreacted Starting Materials | Incomplete reaction due to low reactivity, insufficient time, or low temperature. | Optimize reaction time and temperature by monitoring with TLC. For poorly reactive substrates, consider using a catalyst or microwave irradiation.[6] |
| Decomposition Products | High reaction temperatures or prolonged reaction times. | Determine the optimal reaction time by TLC monitoring to avoid extended heating.[6] |
Problem 3: Product is an Oil or Fails to Crystallize
Not all thioureas are crystalline solids at room temperature, and impurities can inhibit crystallization.
-
Solution 1: Column Chromatography: This is the most reliable method for purifying non-crystalline or oily products.[2] A silica gel column with a hexane/ethyl acetate gradient is a common choice. Use TLC to determine the optimal solvent system beforehand.[2]
-
Solution 2: Trituration: If the product is a viscous oil, vigorous stirring with a poor solvent (e.g., hexane or an ether/hexane mixture) can sometimes induce crystallization by washing away impurities.[2]
Problem 4: Product Precipitates from the Reaction but is Impure
If the product precipitates during the reaction, it may co-precipitate with unreacted starting materials or byproducts.
-
Solution 1: Recrystallization: This is an effective method for purifying solid products. The impure solid is dissolved in a minimal amount of a suitable hot solvent (e.g., ethanol) and allowed to cool slowly, leading to the formation of purer crystals.[2]
-
Solution 2: Washing: If the impurities are soluble in a solvent that the product is not, the precipitate can be washed with that solvent.
Experimental Protocols
Protocol 1: General Synthesis of an N,N'-Disubstituted Thiourea in Solution
This protocol is a standard procedure for a solution-phase synthesis.[2]
Materials:
-
Substituted Amine (1.0 mmol)
-
Substituted Isothiocyanate (1.0 mmol)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
Procedure:
-
In a round-bottom flask, dissolve the amine (1.0 mmol) in anhydrous THF (10 mL).
-
Add the corresponding isothiocyanate (1.0 mmol) to the solution at room temperature.
-
Stir the resulting mixture at room temperature.
-
Monitor the reaction progress using TLC (e.g., with a 3:1 hexane/ethyl acetate eluent). The reaction is typically complete within 1-2 hours.[2]
-
Once the starting material is consumed, remove the solvent under reduced pressure using a rotary evaporator.
-
If the resulting solid is pure by TLC, no further purification is needed. If impurities are present, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel.[2]
Caption: General workflow for thiourea synthesis.
Protocol 2: Purification by Recrystallization
This is a general procedure for purifying a solid thiourea product.[2]
Procedure:
-
Transfer the crude solid product to an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., ethanol) to the flask to form a slurry.
-
Gently heat the mixture on a hot plate while stirring until the solid completely dissolves.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.
-
Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Data Presentation: Optimizing Reaction Conditions
Optimizing reaction parameters is crucial for maximizing yield and minimizing reaction time. The following table summarizes the impact of different conditions on thiourea synthesis.
| Parameter | Condition | Effect on Reaction | Considerations |
| Temperature | Room Temperature | Sufficient for many reactive substrates. | Slower for less reactive amines/isothiocyanates. |
| Reflux | Increases reaction rate, especially for sterically hindered or electron-poor substrates.[1][2] | May lead to side reactions or decomposition if too high or prolonged.[6] | |
| Solvent | Aprotic (DCM, THF) | Good for general-purpose synthesis. | Ensure anhydrous conditions if reagents are moisture-sensitive. |
| Protic (Ethanol) | Can facilitate proton transfer in the mechanism. | May react with highly electrophilic reagents. | |
| "On-water" | Environmentally friendly and can be highly efficient.[4] | Substrate solubility may be an issue. | |
| Solvent-free | Reduces waste, can be very fast (minutes), and often gives high yields.[2][3] | Requires mechanical grinding or milling. | |
| Catalyst | Base (e.g., triethylamine) | Activates the amine, increasing its nucleophilicity.[1] | Should be non-nucleophilic to avoid side reactions. |
| ZnO/Al₂O₃ composite | Effective for synthesis from primary amines and CS₂.[8] | Heterogeneous catalyst that can be reused. |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. Solution-phase microwave assisted parallel synthesis of N,N'-disubstituted thioureas derived from benzoic acid: biological evaluation and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing Amine Nucleophilicity for Robust Thiourea Synthesis
Welcome to the Technical Support Center for Thiourea Synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing expert insights and practical solutions to common challenges encountered during the synthesis of thiourea derivatives. Our focus is to empower you with the knowledge to enhance amine nucleophilicity, a critical factor for achieving high yields and purity in your reactions.
Introduction: The Central Role of Amine Nucleophilicity
The synthesis of thioureas, most commonly through the reaction of an amine with an isothiocyanate, is a cornerstone reaction in medicinal chemistry and materials science. The success of this nucleophilic addition hinges on the reactivity of the amine. A highly nucleophilic amine readily attacks the electrophilic carbon of the isothiocyanate, leading to an efficient and often high-yielding reaction.[1] However, when the amine's nucleophilicity is diminished—due to electronic effects or steric hindrance—researchers often face challenges such as low yields, slow reaction rates, and the formation of unwanted byproducts.[2]
This guide provides a structured approach to troubleshooting these issues, grounded in the fundamental principles of organic chemistry, to help you optimize your synthetic protocols.
Troubleshooting Guide: Common Issues & Field-Tested Solutions
This section addresses specific experimental problems in a question-and-answer format, explaining the underlying causes and providing actionable solutions.
Q1: My reaction yield is disappointingly low, or the reaction is not proceeding to completion. How can I improve it?
Core Issue: Low reactivity of the amine nucleophile is a primary suspect for low yields and stalled reactions. This is particularly common with electron-deficient amines (e.g., anilines with electron-withdrawing groups like nitro or cyano groups) or sterically hindered amines.[2]
Troubleshooting Workflow:
dot digraph "Troubleshooting_Low_Yield" { graph [rankdir="TB", splines=true, size="7.6,7.6", bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="helvetica", fontsize="10", fontcolor="#202124"]; edge [fontname="helvetica", fontsize="9", color="#5F6368"];
start [label="Low Yield / Stalled Reaction", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_amine [label="Assess Amine Reactivity:\nElectron-deficient or Sterically Hindered?", fillcolor="#FBBC05"];
// Branch for Electron-Deficient Amines electron_deficient [label="Electron-Deficient Amine", shape=box, style=rounded, fillcolor="#FFFFFF"]; add_base [label="Activate with a Non-Nucleophilic Base", fillcolor="#4285F4", fontcolor="#FFFFFF"]; base_choice [label="Select Base by pKa\n(See Table 1)", shape=document, fillcolor="#FFFFFF"]; stronger_reagent [label="Consider In-Situ Isothiocyanate Generation\n(See Protocol 2)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Branch for Sterically Hindered Amines steric_hindrance [label="Sterically Hindered Amine", shape=box, style=rounded, fillcolor="#FFFFFF"]; increase_temp [label="Increase Reaction Temperature", fillcolor="#4285F4", fontcolor="#FFFFFF"]; microwave [label="Use Microwave Irradiation\n(See Table 2)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// General Solutions check_reagents [label="Verify Reagent Purity & Stability\n(Especially Isothiocyanate)", fillcolor="#FBBC05", shape=ellipse]; monitor_tlc [label="Monitor Reaction by TLC", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; outcome [label="Improved Yield & Reaction Rate", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections start -> check_amine; check_amine -> electron_deficient [label="Electronic Effects"]; check_amine -> steric_hindrance [label="Steric Effects"];
electron_deficient -> add_base; add_base -> base_choice [style=dashed]; add_base -> monitor_tlc; electron_deficient -> stronger_reagent; stronger_reagent -> monitor_tlc;
steric_hindrance -> increase_temp; increase_temp -> monitor_tlc; steric_hindrance -> microwave; microwave -> monitor_tlc;
start -> check_reagents [style=dashed]; monitor_tlc -> outcome; }
Caption: Troubleshooting workflow for low reaction yields.
Solutions in Detail:
-
Activate the Amine with a Non-Nucleophilic Base: For electron-poor amines, the lone pair on the nitrogen is less available for reaction. Adding a non-nucleophilic base can deprotonate a small fraction of the amine, significantly increasing its nucleophilicity without competing in the reaction.[3]
-
Causality: Sterically hindered bases like N,N-Diisopropylethylamine (DIPEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are excellent choices because their bulk prevents them from acting as nucleophiles themselves, which would lead to unwanted side products.[4][5] Triethylamine (TEA) is also commonly used but can sometimes act as a nucleophile with highly reactive electrophiles.[6]
-
| Base | pKa of Conjugate Acid | Key Characteristics & Use Case |
| Triethylamine (TEA) | 10.75 | Common, cost-effective. Suitable for moderately deactivated amines. Can act as a nucleophile in some cases.[6] |
| N,N-Diisopropylethylamine (DIPEA) | 10.75 | Highly sterically hindered, making it a very poor nucleophile. Excellent choice to avoid side reactions.[4][7] |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 13.5 | A much stronger, non-nucleophilic base. Ideal for very electron-deficient amines where TEA or DIPEA are ineffective.[7] |
| 2,6-Di-tert-butylpyridine | 3.58 | A very weak, highly hindered base. Primarily used to scavenge strong acids without influencing the reaction.[7] |
| Table 1: Selection of Non-Nucleophilic Bases for Amine Activation. |
-
Increase Reaction Temperature: For sterically hindered amines, increasing the kinetic energy of the molecules can help overcome the activation energy barrier imposed by steric repulsion.[3] Refluxing in a suitable solvent such as THF or acetonitrile is a common strategy.
-
Employ Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields, often succeeding where conventional heating fails.[3] The rapid, uniform heating provided by microwaves can overcome steric barriers more effectively.
| Method | Reaction Time | Yield | Notes |
| Conventional Reflux | 6 hours | 31-82% | Standard heating method. |
| Microwave Irradiation | 5 minutes | 82-89% | Significant rate enhancement and often improved yields.[3] |
| Table 2: Comparison of Conventional vs. Microwave Heating for a model thiourea synthesis. |
-
Verify Reagent Quality: Isothiocyanates can be sensitive to moisture and may degrade upon storage.[3] Using freshly prepared or purified isothiocyanate is crucial for obtaining high yields.
Q2: I am trying to synthesize an unsymmetrical thiourea, but I am getting the symmetrical byproduct as the major product. What is happening?
Core Issue: This is a frequent problem when synthesizing thioureas from an amine and carbon disulfide (CS₂), a method often used when the desired isothiocyanate is not commercially available. The reaction proceeds through an in-situ generated isothiocyanate intermediate. If this intermediate reacts with the starting amine before the second, different amine is added, the symmetrical byproduct is formed.[3]
Mechanism & Solution:
dot digraph "Symmetrical_Byproduct_Formation" { graph [rankdir="TB", splines=true, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="helvetica", fontsize="10", fontcolor="#202124", fillcolor="#FFFFFF"]; edge [fontname="helvetica", fontsize="9", color="#5F6368"];
}
Caption: Minimizing symmetrical byproduct formation.
Solution: The key is to ensure the complete formation of the isothiocyanate intermediate before introducing the second amine.
-
Two-Step, One-Pot Protocol: Perform the reaction in two distinct stages within the same flask. First, react the primary amine with CS₂ and a desulfurizing agent until the formation of the isothiocyanate is complete (this can be monitored by TLC or IR spectroscopy). Only then, add the second amine to the reaction mixture.[3] (See Protocol 2 for a detailed procedure).
Q3: My purified product is an oil, not a solid. How can I effectively purify it?
Core Issue: Not all thiourea derivatives are crystalline solids at room temperature. Impurities can also act as "eutectic plasticizers," preventing crystallization.
Solutions:
-
Column Chromatography: This is the most robust method for purifying non-crystalline products. A silica gel column using a gradient of ethyl acetate in hexanes is a common and effective choice. Use TLC beforehand to determine the optimal solvent system for separation.
-
Trituration: If the oil is viscous, it can sometimes be induced to crystallize. This involves vigorously stirring the oil with a solvent in which the desired product is insoluble, but the impurities are soluble (e.g., cold hexanes or diethyl ether). This process "washes" away the impurities that may be inhibiting crystallization.
-
Acid-Base Extraction: If your thiourea product and the impurities have different acid-base properties, a liquid-liquid extraction can be a powerful purification tool. For example, if you have unreacted amine starting material, washing the organic layer with a dilute acid (e.g., 1M HCl) will protonate the amine, making it water-soluble and pulling it into the aqueous layer.[1]
Frequently Asked Questions (FAQs)
Q: What is the general mechanism of thiourea formation from an amine and an isothiocyanate? A: The reaction is a nucleophilic addition. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbon atom of the isothiocyanate. This forms a zwitterionic intermediate, which then undergoes a rapid proton transfer to yield the final, neutral thiourea product. Due to its efficiency, it is often considered a "click-type" reaction.[8]
Q: How do electron-withdrawing groups on the amine affect its nucleophilicity? A: Electron-withdrawing groups (EWGs) such as -NO₂, -CN, or -CF₃ decrease the electron density on the nitrogen atom.[9] This makes the lone pair less available to attack an electrophile, thereby reducing the amine's nucleophilicity and slowing down the reaction. Conversely, electron-donating groups (EDGs) like -OCH₃ or -CH₃ increase nucleophilicity.
Q: Are there alternative "green" methods for thiourea synthesis? A: Yes, several methods have been developed to reduce the use of hazardous solvents and reagents.
-
Mechanochemical Synthesis (Ball Milling): This solvent-free technique involves grinding the solid reactants together. The mechanical force provides the energy for the reaction, often leading to quantitative yields in minutes.[5]
-
Aqueous Synthesis: For certain aliphatic amines, the reaction with carbon disulfide can be performed efficiently in water, avoiding the need for volatile organic solvents.[10]
Q: Can I use a catalyst to improve my reaction? A: While the reaction between a strong nucleophilic amine and an isothiocyanate often requires no catalyst, certain organocatalysts can be employed to activate the electrophile. Schreiner's thiourea catalyst , for example, is a hydrogen-bond donor that can activate carbonyls and imines, making them more susceptible to nucleophilic attack.[11][12] In some cases, low catalyst loadings (e.g., 5 mol%) can be used to facilitate reactions with challenging substrates.[13]
Experimental Protocols
Protocol 1: General Synthesis of an N,N'-Disubstituted Thiourea in Solution
This protocol is a standard procedure for the reaction between an amine and an isothiocyanate.[8]
Materials:
-
Substituted Amine (1.0 mmol, 1.0 eq.)
-
Substituted Isothiocyanate (1.0 mmol, 1.0 eq.)
-
Anhydrous Tetrahydrofuran (THF), 10 mL
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the amine (1.0 mmol) in anhydrous THF (10 mL).
-
At room temperature, add the isothiocyanate (1.0 mmol) to the stirred solution. If the reaction is noticeably exothermic, the addition can be done dropwise.
-
Stir the mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC), using an appropriate eluent (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete when the limiting starting material is no longer visible on the TLC plate.
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Assess the purity of the crude product by TLC. If pure, no further steps are needed. If impurities are present, purify by recrystallization (e.g., from ethanol) or flash column chromatography on silica gel.[14][15]
Protocol 2: One-Pot Synthesis of Unsymmetrical Thiourea via In-Situ Isothiocyanate Generation
This protocol is designed to minimize the formation of symmetrical byproducts when starting from an amine and carbon disulfide.[16][17]
Materials:
-
Primary Amine 1 (1.0 mmol, 1.0 eq.)
-
Carbon Disulfide (CS₂) (1.2 mmol, 1.2 eq.)
-
Triethylamine (TEA) (2.2 mmol, 2.2 eq.)
-
Tosyl Chloride (1.1 mmol, 1.1 eq.)
-
Primary or Secondary Amine 2 (1.1 mmol, 1.1 eq.)
-
Anhydrous Acetonitrile, ~20 mL
Procedure:
-
Isothiocyanate Formation:
-
In a flame-dried, round-bottom flask under an inert atmosphere, dissolve Primary Amine 1 (1.0 mmol) and TEA (2.2 mmol) in anhydrous acetonitrile (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add CS₂ (1.2 mmol) dropwise. Stir the reaction at 0 °C for 30 minutes.
-
Add a solution of Tosyl Chloride (1.1 mmol) in anhydrous acetonitrile (5 mL) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the complete consumption of Amine 1 and the formation of the isothiocyanate intermediate.
-
-
Thiourea Formation:
-
Cool the reaction mixture back down to 0 °C.
-
Add Amine 2 (1.1 mmol) dissolved in anhydrous acetonitrile (5 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir until the isothiocyanate intermediate is fully consumed, as monitored by TLC.
-
-
Workup and Purification:
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. N,N-Diisopropylethylamine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. What Is The Difference between Triethylamine And DIPEA? - Xinggao Chemical [xgchemicals.com]
- 7. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. 95%, powder or crystals | Sigma-Aldrich [sigmaaldrich.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. Reagents & Solvents [chem.rochester.edu]
- 16. BJOC - A general and facile one-pot process of isothiocyanates from amines under aqueous conditions [beilstein-journals.org]
- 17. Isothiocyanate synthesis [organic-chemistry.org]
Technical Support Center: Scaling Up the Synthesis of 1-(3-Chloro-2-methylphenyl)-2-thiourea for Preclinical Studies
Welcome to the technical support resource for the synthesis and scale-up of 1-(3-Chloro-2-methylphenyl)-2-thiourea. This guide is designed for researchers, medicinal chemists, and process development scientists involved in advancing this promising compound through preclinical development. Thiourea derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities.[1][2][3] The specific target, this compound, and its analogues have been identified as potent inhibitors of enzymes like urease, making them valuable candidates for further investigation.[4][5]
Scaling up any synthesis from benchtop to preclinical quantities introduces challenges in reaction control, purification, and ensuring batch-to-batch consistency. This document provides in-depth, field-proven insights to navigate these challenges effectively, ensuring the integrity and purity of your active pharmaceutical ingredient (API).
Synthesis Overview: The Isothiocyanate Route
The most common and reliable method for synthesizing N,N'-disubstituted thioureas is the reaction of an amine with an isothiocyanate.[2][6] This approach is generally high-yielding and proceeds under mild conditions. For our target compound, the synthesis involves the nucleophilic addition of ammonia to 3-chloro-2-methylphenyl isothiocyanate.
Reaction Scheme
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Analysis of 1-Aroyl-3-[3-chloro-2-methylphenyl] Thiourea Hybrids as Potent Urease Inhibitors: Synthesis, Biochemical Evaluation and Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Challenges in the Crystallization of Thiourea Derivatives
Welcome to the technical support center for the crystallization of thiourea derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the crystallization of this important class of compounds. Here, we synthesize technical accuracy with field-proven insights to provide you with a self-validating system of protocols and troubleshooting advice.
Introduction: The Critical Role of Crystallization
Thiourea derivatives are a versatile class of organic compounds with significant applications in medicinal chemistry, materials science, and catalysis.[1][2][3] Their biological activity and material properties are often intrinsically linked to their solid-state structure.[4][5][6][7] Therefore, obtaining high-quality single crystals is not just a matter of purification but a critical step in structure elucidation, polymorph screening, and ultimately, understanding structure-activity relationships. However, the path to well-ordered crystals of thiourea derivatives can be fraught with challenges, from persistent "oiling out" to stubborn polymorphism. This guide provides a structured approach to overcoming these hurdles.
Core Principles of Crystallization
Successful crystallization hinges on the controlled transition from a disordered state (solution) to a highly ordered state (crystal lattice). This process is governed by two key thermodynamic and kinetic steps:
-
Nucleation: The initial formation of a stable crystalline entity from a supersaturated solution.
-
Crystal Growth: The subsequent addition of molecules from the solution onto the surface of the existing nucleus.
A thorough understanding of these principles is fundamental to troubleshooting crystallization experiments.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Issue 1: My thiourea derivative fails to crystallize and remains in solution.
Answer: This is a common issue indicating that the solution is not sufficiently supersaturated, or that the nucleation barrier is too high. Here’s a systematic approach to induce crystallization:
-
Increase Supersaturation:
-
Slow Evaporation: Allow the solvent to evaporate slowly from the solution. This gradually increases the concentration of your compound. Place the vial in a location with gentle airflow, and you can slow down the evaporation by placing it in a refrigerator or a desiccator.[8]
-
Solvent Removal: If slow evaporation is ineffective, you can gently heat the solution to boil off a portion of the solvent.[9] Be cautious not to overheat, as this can lead to decomposition.
-
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent level.[9] The microscopic imperfections on the glass can serve as nucleation sites.
-
Seeding: Introduce a tiny, well-formed crystal of your compound (a seed crystal) into the supersaturated solution.[8][10] This bypasses the initial nucleation step and promotes crystal growth on the existing template. If you don't have a seed crystal, you can sometimes use a crystal of a structurally similar compound.[8]
-
-
Re-evaluate Your Solvent System:
-
The chosen solvent may be too good at solvating your thiourea derivative, preventing it from coming out of solution.[8] Consider using a different solvent or a mixed-solvent system. A good starting point for a mixed-solvent system is to dissolve your compound in a "good" solvent and then slowly add a "poor" solvent (an anti-solvent) in which your compound is less soluble until the solution becomes slightly turbid.[11]
-
Issue 2: My thiourea derivative is "oiling out" instead of forming crystals.
Answer: "Oiling out," or liquid-liquid phase separation, occurs when the solute separates from the solution as a liquid phase rather than a solid crystal.[10][12] This is often due to high supersaturation, the presence of impurities, or a low melting point of the compound relative to the solvent's boiling point.[9][11]
Troubleshooting Steps:
-
Reduce Supersaturation Rate: Generate supersaturation more slowly by reducing the cooling rate or the rate of anti-solvent addition.[12]
-
Adjust the Solvent System:
-
Control Temperature: Ensure the crystallization temperature is well below the melting point of your thiourea derivative.
-
Seeding: Adding seed crystals can sometimes bypass the oiling out phase and directly initiate crystallization.[10][12]
-
Purify Your Compound: Impurities can significantly lower the melting point and promote oiling out.[9][11] Ensure your starting material is as pure as possible.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a general workflow for troubleshooting common crystallization problems.
Caption: A general workflow for troubleshooting common crystallization problems.
Frequently Asked Questions (FAQs)
Q1: I'm observing polymorphism in my thiourea derivative. How can I control which polymorph crystallizes?
A1: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a significant challenge in drug development.[13][14][15][16] Controlling it requires careful manipulation of crystallization conditions:
-
Solvent Selection: The choice of solvent can have a profound impact on which polymorph is favored.[17][18][19][20][21] Solvents can interact differently with the various crystal faces of different polymorphs, influencing their relative growth rates.[17]
-
Supersaturation and Temperature: Different polymorphs can have different solubility profiles and nucleation kinetics at varying temperatures and supersaturation levels.[13][14][22] Experimenting with a range of these parameters is crucial.
-
Seeding: Seeding with a crystal of the desired polymorph is a powerful technique to direct the crystallization towards that specific form.[10]
-
Additives and Impurities: Even small amounts of impurities or specifically added "tailor-made" additives can inhibit the growth of one polymorph while promoting another.[23][24]
Q2: How do impurities affect the crystallization of my thiourea derivative?
A2: Impurities can have a multifaceted and often detrimental impact on crystallization.[23][24][25][26][27]
-
Inhibition of Nucleation and Growth: Impurities can adsorb onto the growing crystal faces, blocking the addition of new molecules and slowing down or even halting crystal growth.[27]
-
Induction of Defects: The incorporation of impurities into the crystal lattice can lead to various defects, compromising the quality and properties of the final crystal.[28][29]
-
Alteration of Crystal Habit: Impurities can selectively inhibit the growth of certain crystal faces, leading to changes in the overall crystal shape (habit).[24]
-
Promotion of Oiling Out: As mentioned earlier, impurities can lower the melting point of your compound, increasing the likelihood of oiling out.[9][11]
Q3: My crystals are very small or needle-like. How can I grow larger, more well-defined crystals?
A3: The formation of small or needle-like crystals is often a sign of rapid nucleation and/or anisotropic crystal growth. To obtain larger, more equant crystals, you need to slow down the crystallization process:
-
Reduce the Rate of Supersaturation: Slower cooling, slower solvent evaporation, or a more gradual addition of anti-solvent will lead to fewer nucleation events and allow the existing nuclei to grow larger.[9]
-
Use a More Viscous Solvent: A more viscous solvent can slow down the diffusion of molecules to the crystal surface, promoting slower and more controlled growth.[21]
-
Optimize the Solvent System: Experiment with different solvents or solvent mixtures. The interactions between the solvent and the different crystal faces can influence the crystal habit.[17][18][20]
-
Maintain a Constant Temperature: Fluctuations in temperature can lead to cycles of dissolution and re-precipitation, resulting in smaller, less perfect crystals.
Experimental Protocols
Protocol 1: Slow Evaporation
-
Dissolve your thiourea derivative in a suitable solvent to create a near-saturated solution.
-
Filter the solution to remove any insoluble impurities.[30]
-
Transfer the solution to a clean vial.
-
Cover the vial with a cap that has a small hole or with parafilm punctured with a needle to allow for slow solvent evaporation.[8]
-
Place the vial in a vibration-free location at a constant temperature.
-
Monitor the vial over several days to weeks for crystal growth.
Protocol 2: Slow Cooling
-
Prepare a saturated solution of your thiourea derivative in a suitable solvent at an elevated temperature.[30]
-
Ensure all the solid has dissolved. If not, add a minimal amount of additional solvent.
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature. You can insulate the flask to slow down the cooling rate.[9]
-
For further cooling, the flask can be placed in a refrigerator.
Protocol 3: Vapor Diffusion
-
Dissolve your thiourea derivative in a small amount of a relatively non-volatile "good" solvent in a small, open vial.
-
Place this small vial inside a larger, sealed container (e.g., a beaker covered with a watch glass or a sealed jar).
-
Add a more volatile "poor" solvent (anti-solvent) to the bottom of the larger container, ensuring the level is below the top of the inner vial.[8]
-
Over time, the anti-solvent will slowly diffuse into the solution in the inner vial, reducing the solubility of your compound and inducing crystallization.[8]
Solvent Selection Guide for Thiourea Derivative Crystallization
The choice of solvent is arguably the most critical parameter in crystallization.[8][31][32] The ideal solvent should exhibit moderate solubility for your thiourea derivative, with solubility increasing with temperature for recrystallization techniques.
| Solvent | Polarity Index | Boiling Point (°C) | Notes |
| Water | 10.2 | 100 | Suitable for polar thiourea derivatives.[32] |
| Ethanol | 5.2 | 78 | A versatile and commonly used solvent.[32] |
| Methanol | 6.6 | 65 | Good for many thiourea derivatives.[6][33] |
| Acetone | 5.1 | 56 | Can be a good solvent, but its volatility can sometimes lead to rapid crystallization.[8] |
| Ethyl Acetate | 4.4 | 77 | A moderately polar solvent.[32] |
| Dichloromethane | 3.1 | 40 | A common solvent for less polar derivatives, but its high volatility can be a challenge.[8] |
| Toluene | 2.4 | 111 | Good for non-polar derivatives; its high boiling point allows for a wide temperature range for slow cooling.[32] |
| Hexane | 0.1 | 69 | Often used as an anti-solvent in mixed-solvent systems.[32] |
Diagram: Impact of Solvent on Crystal Habit
Caption: The choice of solvent can significantly influence the resulting crystal habit.
Conclusion
The crystallization of thiourea derivatives, while often challenging, is a critical step in their scientific exploration and application. By systematically addressing issues such as failure to crystallize, oiling out, and polymorphism through the careful control of solvent systems, supersaturation, temperature, and impurities, researchers can significantly increase their success rate in obtaining high-quality crystals. This guide provides a foundational framework for troubleshooting and a deeper understanding of the principles governing the crystallization of this important class of compounds.
References
- 1. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Separation of isomers of chiral thiourea derivatives via spontaneous resolution and rationale of molecular recognition - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Theoretical and experimental investigation of thiourea derivatives: synthesis, crystal structure, in-silico and in-vitro biological evaluation | Bulletin of the Chemical Society of Ethiopia [ajol.info]
- 8. unifr.ch [unifr.ch]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 11. reddit.com [reddit.com]
- 12. mt.com [mt.com]
- 13. researchgate.net [researchgate.net]
- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. Strategy for control of crystallization of polymorphs - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 17. mdpi.com [mdpi.com]
- 18. Studying Solvent Effect on Crystal Growth and Morphology – An In Silico Approach - Dassault Systèmes blog [blog.3ds.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. crystallizationsystems.com [crystallizationsystems.com]
- 24. Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol | MDPI [mdpi.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 27. canli.dicp.ac.cn [canli.dicp.ac.cn]
- 28. researchgate.net [researchgate.net]
- 29. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 30. science.uct.ac.za [science.uct.ac.za]
- 31. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 32. Tips & Tricks [chem.rochester.edu]
- 33. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Benchmarking Guide to the Bioactivity of Thiourea Structural Analogs
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Editorial Foreword: Beyond the Scaffold - A Functional Exploration of Thiourea Bioactivity
The thiourea core, a seemingly simple thiocarbamide functional group, has proven to be a remarkably versatile scaffold in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, including potent anticancer, antimicrobial, and antiviral properties. This guide moves beyond a mere cataloging of these activities. Instead, it offers a comparative analysis of structurally distinct thiourea analogs, providing not only a quantitative assessment of their bioactivity but also a deeper understanding of the structure-activity relationships that govern their therapeutic potential.
By presenting side-by-side comparisons, detailed experimental protocols, and mechanistic insights, this document aims to empower researchers to make informed decisions in the design and development of next-generation thiourea-based therapeutics. We will explore the nuances of how subtle structural modifications can dramatically influence biological outcomes, offering a rationale-driven approach to drug discovery in this promising chemical space.
The Thiourea Core: A Privileged Scaffold in Medicinal Chemistry
Thiourea and its derivatives are characterized by the presence of a C=S group flanked by two nitrogen atoms. This structural motif allows for a multitude of non-covalent interactions, including hydrogen bonding and coordination with metal ions, which are crucial for their interaction with biological targets.[1][2] The ability to readily modify the substituents on the nitrogen atoms provides a powerful tool for tuning the lipophilicity, electronic properties, and steric profile of the molecule, thereby influencing its pharmacokinetic and pharmacodynamic properties.[3][4]
This guide will focus on a comparative study of three representative classes of thiourea analogs:
-
N,N'-Diarylthioureas: Characterized by the presence of two aryl groups attached to the nitrogen atoms.
-
Acylthioureas: Featuring an acyl group on one of the nitrogen atoms.
-
Halogen-Substituted Diarylthioureas: A subclass of diarylthioureas with halogen substituents on the aromatic rings.
Synthesis of Thiourea Analogs: A General Overview
The synthesis of N,N'-disubstituted thioureas is typically a straightforward process, most commonly achieved through the reaction of an amine with an isothiocyanate. This nucleophilic addition reaction is often carried out in a suitable solvent like acetone or methanol and generally proceeds with high yields.[5][6]
Below is a generalized synthetic scheme:
Caption: General synthesis of N,N'-disubstituted thioureas.
For acylthioureas, the synthesis involves the reaction of an aroyl isothiocyanate with an amine. The aroyl isothiocyanate is often generated in situ from the corresponding aroyl chloride and a thiocyanate salt, such as ammonium thiocyanate.
Comparative Bioactivity of Thiourea Analogs
The true measure of a chemical scaffold's potential lies in the biological activity of its derivatives. This section presents a comparative analysis of the anticancer, antimicrobial, and antiviral activities of our selected thiourea analogs.
Anticancer Activity: A Focus on Cytotoxicity
Thiourea derivatives have emerged as a significant class of anticancer agents, with many exhibiting potent cytotoxicity against a range of cancer cell lines.[7][8] Their mechanisms of action are often multifaceted, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.[9][10]
Table 1: Comparative Anticancer Activity (IC50 values in µM)
| Compound/Analog Class | MCF-7 (Breast) | HCT116 (Colon) | HeLa (Cervical) | Reference Drug (Doxorubicin) |
| N,N'-Diphenylthiourea | ~338 µM[7] | Data not readily available | Data not readily available | ~0.04-0.8 µM |
| N-(4-t-butylbenzoyl)-N'-phenylthiourea | Potent, better than Hydroxyurea[11] | Data not readily available | Less potent than Erlotinib[11] | Varies |
| 1,3-bis(4-chlorophenyl)thiourea | Highly potent, IC50 ≤ 10 µM[8] | Highly potent, IC50 ≤ 10 µM[8] | Data not readily available | Varies |
Note: The presented IC50 values are compiled from different studies and are intended for comparative purposes. Direct comparison may be limited by variations in experimental conditions.
The data clearly indicates that substitution patterns on the aryl rings significantly impact anticancer activity. The presence of electron-withdrawing groups, such as chlorine, in 1,3-bis(4-chlorophenyl)thiourea, appears to enhance cytotoxicity compared to the unsubstituted N,N'-diphenylthiourea.
A common mechanism by which N,N'-diarylthioureas exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This often involves the modulation of the Bcl-2 family of proteins and the activation of caspases, which are the executioners of apoptosis.
Caption: Simplified signaling pathway of apoptosis induction by N,N'-diarylthioureas.
Antimicrobial Activity: Combating Bacterial Pathogens
The rise of antibiotic-resistant bacteria necessitates the development of novel antimicrobial agents. Thiourea derivatives have shown promising activity against a range of Gram-positive and Gram-negative bacteria.[12][13] Their proposed mechanisms of action include the disruption of the bacterial cell wall and the inhibition of essential enzymes.[14][15]
Table 2: Comparative Antimicrobial Activity (MIC values in µg/mL)
| Compound/Analog Class | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Reference Drug (Ciprofloxacin) |
| N-(4-bromophenyl)-N'-phenyl-thiourea | 50[16] | >400[16] | ~0.12-1 |
| N-Benzoyl-N'-phenylthiourea derivatives | 128 (for some derivatives)[12] | 128 (for some derivatives)[12] | ~0.008-0.03 |
| 1,3-bis(4-chlorophenyl)thiourea | Data not readily available | Data not readily available | Varies |
Note: The presented MIC values are compiled from different studies and are intended for comparative purposes. Direct comparison may be limited by variations in experimental conditions.
The antimicrobial data suggests that the activity spectrum of thiourea derivatives can be significantly influenced by their structural features. While some analogs show potent activity against Gram-positive bacteria, their efficacy against Gram-negative bacteria can be limited, possibly due to differences in cell wall composition and permeability.
One of the proposed mechanisms for the antibacterial activity of certain thiourea derivatives is the disruption of the bacterial cell wall integrity. This can lead to cell lysis and death.
Caption: Proposed mechanism of antibacterial action of thiourea derivatives.
Antiviral Activity: A Broad-Spectrum Potential
Recent studies have highlighted the potential of thiourea derivatives, particularly acylthioureas, as broad-spectrum antiviral agents. These compounds have shown activity against a diverse range of viruses, including influenza virus and vaccinia virus.[17][18]
Table 3: Comparative Antiviral Activity (EC50 values)
| Compound/Analog Class | Influenza A (H1N1) | Vaccinia Virus | La Crosse Virus |
| Acylthiourea Derivative (Compound 1) | Data not available | 0.25 µM[19] | 0.27 µM[19] |
| Acylthiourea Derivative (Compound 10m) | 0.8 nM[17] | Data not available | Data not available |
| Acylthiourea Derivative (Compound 26) | Data not available | More potent than Compound 1[19] | More potent than Compound 1[19] |
Note: EC50 (half-maximal effective concentration) is a measure of the concentration of a drug that gives half of the maximal response.
The data indicates that acylthiourea derivatives are a promising class of compounds for the development of broad-spectrum antiviral drugs. The high potency of some analogs, such as compound 10m against influenza A, underscores their therapeutic potential.
Experimental Protocols: A Guide for the Bench Scientist
To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. This section provides detailed, step-by-step methodologies for the key bioassays discussed in this guide.
Synthesis of 1,3-bis(4-chlorophenyl)thiourea
This protocol describes a representative synthesis of a halogen-substituted diarylthiourea.
Materials:
-
4-chloroaniline
-
Carbon disulfide (CS2)
-
Ammonia solution
-
Methanol
-
Diethyl ether
Procedure:
-
Dissolve 4-chloroaniline (1 mmol) in methanol in a reaction flask.
-
Cool the solution in an ice bath.
-
Slowly add carbon disulfide (1 mmol) to the cooled solution with continuous stirring.
-
Add ammonia solution dropwise to the reaction mixture.
-
Continue stirring at room temperature for 3 hours. A white precipitate should form.
-
Filter the precipitate and wash it several times with diethyl ether to remove unreacted starting materials.
-
Dry the product in a desiccator over silica gel.[5]
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT116)
-
Complete cell culture medium
-
Thiourea analog test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the thiourea analogs and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[20]
Caption: Workflow for the MTT cytotoxicity assay.
Broth Microdilution Assay for Antimicrobial Activity
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Thiourea analog test compounds
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Serial Dilutions: Prepare serial two-fold dilutions of the thiourea analogs in CAMHB in the wells of a 96-well plate.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control well (no compound) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Concluding Remarks and Future Directions
This comparative guide has highlighted the significant potential of thiourea derivatives as a versatile scaffold for the development of novel therapeutic agents. The presented data underscores the importance of structure-activity relationship studies in optimizing the bioactivity of these compounds. The enhanced anticancer activity of halogen-substituted diarylthioureas and the broad-spectrum antiviral potential of acylthioureas are particularly noteworthy.
Future research in this field should focus on:
-
Elucidating Detailed Mechanisms of Action: A deeper understanding of the specific molecular targets and signaling pathways affected by different thiourea analogs will facilitate the rational design of more potent and selective drugs.
-
Improving Pharmacokinetic Properties: Optimizing the solubility, metabolic stability, and bioavailability of these compounds is crucial for their translation into clinical candidates.
-
Exploring Combination Therapies: Investigating the synergistic effects of thiourea derivatives with existing anticancer, antimicrobial, and antiviral drugs could lead to more effective treatment strategies.
By continuing to explore the rich chemical space of thiourea derivatives, the scientific community is well-positioned to unlock new and effective treatments for a wide range of diseases.
References
- 1. Synthesis, and molecular docking of thiourea derivatives as antibacterial agents targeting enzymes involved in biosynthesis of bacterial cell wall | Pharmacy Education [pharmacyeducation.fip.org]
- 2. Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure and surface analyses of a newly synthesized acyl thiourea derivative along with its in silico and in vitro investigations for RNR, DNA bindi ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03160D [pubs.rsc.org]
- 5. scispace.com [scispace.com]
- 6. Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities | MDPI [mdpi.com]
- 7. Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells [mdpi.com]
- 8. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. jppres.com [jppres.com]
- 12. New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 16. benchchem.com [benchchem.com]
- 17. Rational design and optimization of acylthioureas as novel potent influenza virus non-nucleoside polymerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Novel acylthiourea derivative shows efficacy in broad-spectrum influenza models | BioWorld [bioworld.com]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
A Comparative Guide to the Structure-Activity Relationship (SAR) of Chlorophenyl Thiourea Derivatives
This guide provides an in-depth analysis of the structure-activity relationship (SAR) of chlorophenyl thiourea derivatives, a class of compounds demonstrating significant potential across various therapeutic areas, including antimicrobial, anticancer, and enzyme inhibition applications. By objectively comparing the performance of structural analogues and providing supporting experimental data, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed for the rational design of more potent and selective therapeutic agents.
Introduction: The Versatile Thiourea Scaffold in Medicinal Chemistry
Thiourea derivatives, characterized by the central -NHC(=S)NH- pharmacophore, are a cornerstone in modern medicinal chemistry.[1] Their structural simplicity, synthetic accessibility, and, most importantly, their ability to engage in diverse biological interactions have cemented their status as a privileged scaffold in drug discovery.[2] The presence of nitrogen and sulfur atoms allows for extensive hydrogen bonding and coordination with metal ions in enzyme active sites, modulating their activity.[3] The lipophilicity and electronic properties of thiourea derivatives can be readily tuned through substitutions on the nitrogen atoms, significantly influencing their pharmacokinetic and pharmacodynamic profiles.[3]
The introduction of a chlorophenyl moiety into the thiourea scaffold has proven to be a particularly fruitful strategy for enhancing biological activity. The chloro-substituent, a halogen atom, can modulate the molecule's lipophilicity, electronic distribution, and steric profile, thereby influencing its ability to cross biological membranes and interact with target macromolecules. This guide will dissect the nuanced effects of the position and number of chloro-substituents on the phenyl ring on the therapeutic efficacy of these derivatives.
Comparative Analysis of Biological Activities
The biological activity of chlorophenyl thiourea derivatives is profoundly influenced by the substitution pattern on the phenyl ring. The following sections provide a comparative analysis of their efficacy as urease inhibitors, antibacterial agents, and anticancer agents, supported by quantitative experimental data.
Urease Inhibitory Activity
Urease, a nickel-containing enzyme, is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori, the primary causative agent of peptic ulcers.[4] Thiourea derivatives, as structural analogues of urea, are potent inhibitors of this enzyme. The SAR of chlorophenyl thiourea derivatives as urease inhibitors reveals a clear dependence on the position of the chloro substituent.
| Compound ID | Substitution Pattern | Target Enzyme | IC50 (µM) | Reference |
| 1 | 4-Chlorophenyl | Jack Bean Urease | 0.0532 ± 0.9951 | [5] |
| 2 | 3-Chloro-2-methylphenyl | Jack Bean Urease | 0.0019 ± 0.0011 | [5] |
| 3 | 4-Chlorophenyl | H. pylori Urease | 35.7 ± 1.7 | [4] |
| 4 | 2-Chlorophenyl | H. pylori Urease | Not specified as most active | [4] |
| 5 | 3-Chlorophenyl | H. pylori Urease | Not specified as most active | [4] |
| Standard | Thiourea | Jack Bean Urease | 4.7455 ± 0.0545 | [5] |
Key SAR Insights for Urease Inhibition:
-
Positional Importance: The position of the chloro group on the phenyl ring significantly impacts inhibitory potency. For instance, a 3-chloro-2-methylphenyl substitution (Compound 2) resulted in a remarkably low IC50 value, indicating potent inhibition.[5]
-
Electron-Withdrawing Effects: The presence of electron-withdrawing groups like chlorine generally enhances urease inhibitory activity.[5] This is likely due to the modulation of the electronic density of the thiourea core, facilitating interaction with the nickel ions in the enzyme's active site.
-
Steric Factors: The interplay of electronic and steric factors is crucial. The enhanced activity of the 3-chloro-2-methylphenyl derivative suggests that a specific substitution pattern can optimize the compound's fit within the urease active site.[5]
Caption: Logical relationship of substituent effects on urease inhibition.
Antibacterial Activity
The emergence of antibiotic-resistant bacterial strains necessitates the development of novel antimicrobial agents. Chlorophenyl thiourea derivatives have demonstrated promising antibacterial activity against a range of Gram-positive and Gram-negative bacteria.
| Compound ID | Substitution Pattern | Bacterial Strain | MIC (µg/mL) | Reference |
| 6 | 2,6-Dichlorophenyl | S. aureus | 32 | [3] |
| 7 | 4-Bromophenyl | S. aureus | 32 | [3] |
| 8 | 3-Chloro-4-fluorophenyl | S. aureus | 4-32 | [6] |
| 9 | 3,4-Dichlorophenyl | S. aureus | Not specified | [3] |
Key SAR Insights for Antibacterial Activity:
-
Halogenation is Key: The presence of halogen atoms on the phenyl ring is a critical determinant of antibacterial potency.[3] Dichloro-substituted derivatives, such as N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)-thiourea (Compound 6), exhibit significant activity.[3]
-
Lipophilicity and Membrane Penetration: Increased lipophilicity due to halogenation can enhance the ability of these compounds to penetrate bacterial cell membranes, a crucial step in reaching their intracellular targets.[3]
-
Target Interaction: Electron-withdrawing substituents can also enhance the interaction of the thiourea moiety with bacterial enzymes or other molecular targets, contributing to their antimicrobial effect.[3]
Anticancer Activity
Thiourea derivatives have been investigated for their potential as anticancer agents, with some exhibiting significant cytotoxicity against various cancer cell lines. The SAR of chlorophenyl thiourea derivatives in this context highlights the importance of specific substitution patterns for achieving high potency and selectivity.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| 10 | 3,4-Dichlorophenyl | SW620 (metastatic colon cancer) | 1.5 ± 0.72 | [7] |
| 11 | 3-Chloro-4-fluorophenyl | SW620 (metastatic colon cancer) | 9.4 ± 1.85 | [7] |
| 12 | 4-Chlorophenyl | SW620 (metastatic colon cancer) | 5.8 ± 0.76 | [7] |
| 13 | 4-Chlorophenyl | T47D (breast cancer) | 0.44 (mM) | [8] |
| Standard | Doxorubicin | SW620 (metastatic colon cancer) | Not specified for direct comparison | [7] |
Key SAR Insights for Anticancer Activity:
-
Dihalogenation Advantage: Dihalogenated phenyl derivatives, particularly the 3,4-dichloro substituted compound (Compound 10), have shown exceptional cytotoxic activity against metastatic colon cancer cells.[7]
-
Selectivity: Importantly, some of the most potent compounds have demonstrated favorable selectivity indices, suggesting a greater effect on cancer cells compared to normal cells.[7]
-
Mechanism of Action: While the precise mechanisms are still under investigation, it is believed that these compounds may induce apoptosis and inhibit key signaling pathways involved in cancer cell proliferation.[7]
Caption: Influence of molecular properties on biological activities.
Experimental Protocols
To ensure the reproducibility and validation of the findings presented in this guide, detailed, step-by-step methodologies for the synthesis of a representative chlorophenyl thiourea derivative and a key biological assay are provided below.
Synthesis of N-(p-Chlorophenyl)-N'-Benzoyl Thiourea
This protocol describes a reliable method for the synthesis of N-(p-chlorophenyl)-N'-benzoyl thiourea, a common intermediate in the development of more complex derivatives.
Materials:
-
Ammonium thiocyanate
-
Benzoyl chloride
-
p-Chloroaniline
-
Acetone
-
Ethanol
-
Anhydrous Calcium Chloride
Procedure:
-
Formation of Benzoyl Isothiocyanate: In a three-necked flask, dissolve 0.1 mol of ammonium thiocyanate in 50 mL of acetone. To this solution, add 0.1 mol of benzoyl chloride dropwise with continuous stirring. Reflux the mixture for 1 hour.
-
Reaction with p-Chloroaniline: In a separate three-necked flask, dissolve 0.1 mol of p-chloroaniline in 25 mL of acetone. Add the previously prepared benzoyl isothiocyanate solution dropwise to the p-chloroaniline solution with continuous stirring.
-
Reflux and Precipitation: Reflux the reaction mixture for 2 hours with continuous stirring. After cooling, transfer the mixture to a beaker and allow it to stand for two days to ensure complete precipitation of the product.
-
Isolation and Purification: Filter the precipitate and wash it with ethanol and acetone. Recrystallize the crude product from ethanol to obtain pure N-(p-chlorophenyl)-N'-benzoyl thiourea. Dry the final product over anhydrous calcium chloride in a desiccator.
Caption: Workflow for the synthesis of N-(p-chlorophenyl)-N'-benzoyl thiourea.
In Vitro Urease Inhibition Assay (Indophenol Method)
This protocol details a widely used colorimetric assay to determine the urease inhibitory activity of test compounds by measuring ammonia production.[9]
Materials:
-
Jack Bean Urease
-
Urea
-
Phosphate Buffer (pH 7.4)
-
Phenol Reagent (1% w/v phenol, 0.005% w/v sodium nitroprusside)
-
Alkali Reagent (0.5% w/v sodium hydroxide, 0.1% active chloride from sodium hypochlorite)
-
Test compounds and standard inhibitor (e.g., Thiourea)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare solutions of urease enzyme, urea substrate, and test compounds in appropriate buffers.
-
Assay Setup: In a 96-well plate, add 25 µL of the test compound solution at various concentrations. Include positive controls (standard inhibitor) and negative controls (no inhibitor).[9]
-
Enzyme Addition and Incubation: Add 25 µL of urease enzyme solution to each well and incubate the plate at 37°C for 15 minutes.[9]
-
Substrate Addition and Reaction: Initiate the enzymatic reaction by adding 50 µL of urea solution to each well. Incubate the plate at 37°C for 30 minutes.[9]
-
Color Development: Stop the reaction and induce color development by adding 50 µL of phenol reagent and 50 µL of alkali reagent to each well. Incubate at 37°C for 10 minutes.[9]
-
Absorbance Measurement: Measure the absorbance of each well at 630 nm using a microplate reader.
-
Calculation of Inhibition: Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of negative control)] x 100
-
IC50 Determination: Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the inhibitor concentration.[2]
Conclusion and Future Perspectives
The structure-activity relationship analysis of chlorophenyl thiourea derivatives unequivocally demonstrates that the strategic placement of chloro-substituents on the phenyl ring is a powerful tool for modulating their biological activity. The insights gathered from comparative studies on urease inhibition, antibacterial efficacy, and anticancer cytotoxicity provide a rational basis for the design of next-generation therapeutic agents.
Future research should focus on:
-
Exploring a wider range of substitution patterns: Investigating the effects of different halogen atoms and other functional groups in combination with chloro-substituents could lead to the discovery of compounds with enhanced potency and selectivity.
-
Elucidating mechanisms of action: A deeper understanding of the molecular targets and signaling pathways affected by these compounds will facilitate their optimization as drug candidates.
-
In vivo evaluation: Promising candidates identified through in vitro screening should be advanced to preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.
By leveraging the principles of SAR and employing rigorous experimental validation, the scientific community can continue to unlock the therapeutic potential of the versatile chlorophenyl thiourea scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial activity of some new thioureides derived from 2-(4-chlorophenoxymethyl)benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Analysis of 1-Aroyl-3-[3-chloro-2-methylphenyl] Thiourea Hybrids as Potent Urease Inhibitors: Synthesis, Biochemical Evaluation and Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Bearing 3-amino-1H-1,2,4-triazole Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jppres.com [jppres.com]
- 9. N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating In-Vitro Enzyme Inhibition with In-Silico Predictions
In the landscape of modern drug discovery, the synergy between experimental in-vitro assays and computational in-silico modeling is paramount. While in-vitro experiments provide tangible, physiological measurements of a compound's effect, in-silico methods offer a powerful predictive lens to understand molecular interactions at an atomic level, saving immense time and resources.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate experimental enzyme inhibition data with computational predictions, ensuring a cohesive and reliable structure-activity relationship (SAR) narrative.
Section 1: The In-Vitro Benchmark – Rigorous Measurement of Enzyme Inhibition
The foundation of any validation effort is robust, high-quality experimental data. An in-vitro enzyme inhibition assay is not merely a number; it is a quantitative measure of a biological effect under specific, controlled conditions.[2]
Foundational Principles: Beyond the IC50
The half-maximal inhibitory concentration (IC50) is the most common metric of an inhibitor's potency. It represents the concentration of a compound required to reduce enzyme activity by 50%.[2][3] However, the IC50 is not an absolute constant; its value is dependent on assay conditions, particularly substrate concentration.[2][4][5]
For a more universal measure, the IC50 can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation. The Ki is a true dissociation constant for the enzyme-inhibitor complex and is independent of substrate concentration, making it ideal for comparing the potency of different compounds.[5][6]
Cheng-Prusoff Equation (for competitive inhibition): Ki = IC50 / (1 + [S]/Km) Where:
-
[S] is the substrate concentration.
-
Km is the Michaelis constant of the substrate.
This relationship underscores the importance of characterizing the enzyme's kinetics (determining Km) before inhibitor screening.[6]
Experimental Blueprint: A Step-by-Step Protocol for a Spectrophotometric Kinase Assay
This protocol provides a generalized workflow. Specific concentrations and incubation times must be optimized for the target enzyme.
-
Reagent Preparation: Prepare assay buffer optimized for the target enzyme's pH and ionic strength. Dissolve the substrate and test compounds (inhibitors) in a suitable solvent, typically DMSO.[7][8]
-
Enzyme Dilution: Dilute the purified enzyme in cold assay buffer to a working concentration. The final enzyme concentration should be low enough to ensure the reaction proceeds linearly over the desired time course.[7]
-
Plate Setup (96-well format):
-
Negative Control (0% Inhibition): Enzyme + Substrate + Vehicle (e.g., DMSO).
-
Positive Control (100% Inhibition): Enzyme + Substrate + a known potent inhibitor.
-
Test Wells: Enzyme + Substrate + varying concentrations of the test compound.
-
-
Pre-incubation: Add the enzyme and inhibitor (or vehicle) to the wells. Allow a pre-incubation period (e.g., 15-30 minutes) at a controlled temperature to permit the inhibitor to bind to the enzyme.[7]
-
Reaction Initiation: Start the enzymatic reaction by adding the substrate to all wells.[7]
-
Kinetic Reading: Immediately place the plate in a microplate spectrophotometer. Measure the change in absorbance over time at a wavelength specific to the product formation.[8][9]
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each well from the linear portion of the kinetic curve.
-
Normalize the rates of the test wells to the control wells (% Inhibition).
-
Plot % Inhibition versus the logarithm of inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[4]
-
Data Integrity and Validation: Trusting Your Experimental Benchmark
For an assay to be a reliable benchmark, its quality must be statistically validated. The Z'-factor (Z-prime) is a statistical parameter that quantifies the suitability of an assay for high-throughput screening.[10] It measures the separation between the positive and negative control signals.
Z'-Factor Calculation: Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg| Where:
-
σ is the standard deviation and μ is the mean of the positive (pos) and negative (neg) controls.
| Z'-Factor Value | Assay Quality |
| > 0.5 | Excellent, suitable for screening[11][12][13] |
| 0 to 0.5 | Marginal, may require optimization[11][12][13] |
| < 0 | Unsuitable for screening[11][12][13] |
An assay with a Z'-factor ≥ 0.5 is considered robust and provides a solid foundation for comparison with in-silico data.[14]
Section 2: The In-Silico Hypothesis – Predicting Molecular Recognition
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as an enzyme) to form a stable complex.[1] It is a powerful tool for generating hypotheses about how a compound achieves its inhibitory effect.
Foundational Principles: Docking Score and Binding Pose
The output of a docking simulation provides two key pieces of information:
-
Binding Pose: The predicted 3D orientation of the ligand within the enzyme's active site.[1]
-
Docking Score: An estimation of the binding affinity, typically expressed in units of energy like kcal/mol.[1][15][16] A more negative score generally indicates a more favorable binding interaction.[15][17]
It is crucial to understand that the docking score is a prediction from a scoring function, which uses mathematical models to approximate the complex thermodynamics of binding.[18][19] It is not a direct measurement of binding free energy.
Computational Workflow: A Step-by-Step Guide to Molecular Docking using AutoDock Vina
This workflow outlines the general steps for docking a small molecule inhibitor into a target enzyme using common, freely available tools.[20][21][22]
-
Receptor Preparation:
-
Obtain Structure: Download the 3D crystal structure of the target enzyme from the Protein Data Bank (PDB).[23][24] Choose a high-resolution structure, preferably one that is co-crystallized with a known ligand.
-
Clean Structure: Using molecular visualization software (e.g., UCSF Chimera, PyMOL), remove all non-essential molecules like water, co-solvents, and the original co-crystallized ligand.[25][26][27]
-
Add Hydrogens & Charges: Add polar hydrogens and assign partial atomic charges (e.g., Gasteiger charges). This is critical for accurately modeling electrostatic interactions.[26][27]
-
Convert to PDBQT: Save the prepared receptor in the PDBQT file format, which includes charge and atom type information required by AutoDock Vina.[24][28]
-
-
Ligand Preparation:
-
Obtain Structure: Obtain the 2D or 3D structure of your inhibitor (e.g., from PubChem or drawn using chemical software).
-
Generate 3D Conformation: Convert the 2D structure to a 3D conformation and perform energy minimization to obtain a low-energy, realistic structure.[26]
-
Define Rotatable Bonds: Identify the rotatable bonds in the ligand to allow for conformational flexibility during docking.
-
Convert to PDBQT: Save the prepared ligand in the PDBQT format.[23][28]
-
-
Grid Box Definition:
-
Define a 3D search space, or "grid box," around the enzyme's active site.[20] This box confines the docking algorithm to the region of interest. The center and size of the box are critical parameters.[21][28] If a co-crystallized ligand was present, centering the box on its location is a common practice.[29]
-
-
Running the Docking Simulation:
-
Analysis of Results:
Model Integrity and Validation: Trusting Your Computational Model
Before docking a series of unknown compounds, the docking protocol itself must be validated. The most common method is re-docking .[30][31]
-
Protocol: Take the co-crystallized ligand that was originally in the PDB structure, prepare it, and dock it back into its own receptor's active site.
-
Success Criterion: The protocol is considered validated if the top-scoring docked pose closely reproduces the original crystallographic pose. This is quantified by calculating the Root Mean Square Deviation (RMSD) between the atoms of the docked pose and the crystal pose. An RMSD value of < 2.0 Å is generally considered a successful validation.[30][32][33]
Section 3: Bridging the Divide – A Validation Framework
With robust in-vitro data and a validated in-silico model, the final step is to correlate them. The goal is not just to see if the numbers match, but to build a cohesive story of molecular interaction.
The First Pass: Quantitative Correlation
A common way to assess the correlation is to plot the experimental activity against the predicted docking scores.
-
Convert IC50 to pIC50: To create a linear scale where higher values mean higher potency, convert IC50 values to pIC50 (-log(IC50) in Molar).[2]
-
Plot and Correlate: Create a scatter plot of pIC50 (Y-axis) versus the docking score (X-axis). Calculate the coefficient of determination (R²).
A good correlation (e.g., R² > 0.5) suggests that the computational model is effectively capturing the energetic factors that drive inhibitory potency for the tested series of compounds.[34] However, a direct 1-to-1 correlation is rare and should not be the sole objective.[18][35] Docking scores are theoretical approximations and do not account for factors like compound solubility or cell permeability that can influence in-vitro results.[15]
| Compound | In-Vitro IC50 (nM) | pIC50 (-logM) | In-Silico Docking Score (kcal/mol) |
| Inhibitor A | 25 | 7.60 | -10.2 |
| Inhibitor B | 150 | 6.82 | -8.9 |
| Inhibitor C | 800 | 6.10 | -8.1 |
| Inhibitor D | 10 | 8.00 | -11.5 |
Table 1: Sample data for correlating in-vitro and in-silico results.
Beyond the Numbers: Structural and Chemical Rationale
This is the most critical part of the validation. The predicted binding pose must make chemical sense and explain the observed SAR.
-
Analyze Key Interactions: Does the top-scoring pose show the ligand forming hydrogen bonds with key catalytic residues in the active site? Are hydrophobic parts of the molecule buried in corresponding hydrophobic pockets?
-
Explain SAR: If a small chemical modification in your compound series leads to a large drop in in-vitro activity (a "SAR cliff"), does the in-silico model offer an explanation? For example, the model might show that adding a bulky group creates a steric clash with the protein, or that removing a hydrogen bond donor eliminates a critical interaction.
When Worlds Don't Collide: A Troubleshooting Guide for Discrepancies
Poor correlation between in-vitro and in-silico results is common and provides an opportunity for deeper investigation.
| Potential Cause | In-Silico Check | In-Vitro Check | Possible Solution |
| Incorrect Binding Pose | Is the docking protocol validated (RMSD < 2.0 Å)? Is the protein structure flexible? | N/A | Use a different protein crystal structure; consider induced-fit docking or molecular dynamics. |
| Scoring Function Limitations | Does the scoring function accurately rank-order known binders? | N/A | Use multiple different docking programs/scoring functions and look for a consensus result.[16] |
| Incorrect Protonation State | Were the protein and ligand protonation states assigned correctly for physiological pH (~7.4)? | N/A | Use tools like H++ or PropKa to predict pKa values and ensure correct protonation. |
| Assay Artifacts | Do compounds show poor solubility? Do they interfere with the assay signal (e.g., fluorescence)? | Run solubility assays; test for assay interference in control wells without enzyme. | Modify assay buffer; use a different detection method. |
| Complex Biology | Could the inhibitor be allosteric, covalent, or time-dependent? Is it a pro-drug? | Perform mechanism-of-action studies (e.g., time-dependency assays).[36] | The in-silico model must be adapted (e.g., docking to an allosteric site, covalent docking). |
Table 2: A guide to troubleshooting poor correlation between experimental and computational results.
Conclusion
Validating in-vitro enzyme inhibition results with in-silico predictions is an iterative, hypothesis-driven process. It is not a simple pass/fail exercise but a powerful strategy to build a comprehensive understanding of a compound's mechanism of action. When aligned, these two methodologies provide a robust foundation for hit-to-lead optimization, accelerating the journey towards novel therapeutics. Discrepancies, when investigated systematically, often reveal deeper biological or chemical complexities, ultimately leading to more insightful and successful drug discovery campaigns.
References
- 1. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 2. IC50 - Wikipedia [en.wikipedia.org]
- 3. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. courses.edx.org [courses.edx.org]
- 5. youtube.com [youtube.com]
- 6. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 7. superchemistryclasses.com [superchemistryclasses.com]
- 8. benchchem.com [benchchem.com]
- 9. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Z-factor - Wikipedia [en.wikipedia.org]
- 11. support.collaborativedrug.com [support.collaborativedrug.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 14. indigobiosciences.com [indigobiosciences.com]
- 15. youtube.com [youtube.com]
- 16. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. youtube.com [youtube.com]
- 21. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 22. bioinformaticsreview.com [bioinformaticsreview.com]
- 23. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]
- 24. kaggle.com [kaggle.com]
- 25. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 26. researchgate.net [researchgate.net]
- 27. m.youtube.com [m.youtube.com]
- 28. eagonlab.github.io [eagonlab.github.io]
- 29. youtube.com [youtube.com]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
- 32. pubs.acs.org [pubs.acs.org]
- 33. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. researchgate.net [researchgate.net]
- 36. bioivt.com [bioivt.com]
A Senior Application Scientist's Guide to Cross-Validation of Spectroscopic Data for Synthesized Thiourea Compounds
For researchers, scientists, and professionals in drug development, the synthesis of novel thiourea compounds represents a gateway to new therapeutic agents and advanced materials.[1] The inherent value of these synthesized molecules, however, is directly proportional to the integrity of their characterization data. In an environment governed by stringent regulatory standards and the need for absolute scientific rigor, merely acquiring spectroscopic data is insufficient. True confidence in a compound's structure, purity, and properties is achieved through a systematic process of cross-validation, where multiple analytical techniques are strategically employed to corroborate and build upon each other's findings.
The Imperative of a Multi-Technique Approach
Spectroscopy is a cornerstone of chemical analysis, offering a non-destructive window into the molecular world.[2] Techniques like Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy are indispensable tools in the pharmaceutical industry for everything from drug discovery to quality control.[3][4][5] However, each technique provides a different piece of the molecular puzzle.
-
FT-IR Spectroscopy identifies the functional groups present by measuring the vibrations of bonds within a molecule. For a thiourea derivative, it confirms the presence of key moieties like N-H, C=S, and C-N.[6][7]
-
NMR Spectroscopy maps the chemical environment of magnetically active nuclei (typically ¹H and ¹³C), revealing the precise connectivity and spatial arrangement of atoms. It provides the structural "blueprint" of the molecule.[5][8]
-
UV-Vis Spectroscopy probes the electronic transitions within a molecule, identifying chromophores (light-absorbing groups) and providing a powerful method for quantification and purity assessment.[5][9][10]
Relying on a single method invites ambiguity. For instance, FT-IR can confirm the presence of an N-H bond but cannot distinguish between isomers. NMR can define the structure but may be less sensitive to certain impurities. Cross-validation is the process of using these complementary techniques in concert to build an unassailable case for a compound's identity and quality.
Caption: High-level workflow for spectroscopic cross-validation.
The Experimental Framework: Protocols and Rationale
A robust cross-validation strategy is built on meticulously executed experiments. The following protocols are designed as self-validating systems, where the choices made at each step are critical for generating high-quality, reliable data.
Foundational Analysis: FT-IR Spectroscopy
The first step is to confirm that the synthesis has yielded a product containing the expected functional groups.
Experimental Protocol:
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the dried thiourea compound with ~100 mg of dry, spectroscopy-grade Potassium Bromide (KBr) using an agate mortar and pestle. Causality: KBr is transparent in the mid-IR region and provides a solid matrix that minimizes scattering. Grinding ensures the sample is homogeneously dispersed to avoid spectral artifacts.
-
Transfer the mixture to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample chamber. Causality: This step is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor, ensuring that the final spectrum represents only the sample.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
-
Data Processing:
-
Perform an automatic baseline correction to account for scattering effects.
-
Normalize the spectrum to facilitate comparison with reference data.
-
Data Interpretation and Validation: The resulting spectrum should be analyzed for characteristic thiourea vibrational modes. This data provides the first layer of validation.
| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Significance for Thiourea Compounds |
| N-H Stretch | 3100 - 3400 | Confirms the presence of the amine/amide groups.[6][7] |
| C-H Stretch (Aromatic/Aliphatic) | 2850 - 3100 | Validates the incorporation of substituent groups. |
| N-H Bend | 1600 - 1650 | Complements the N-H stretch data.[6] |
| C-N Stretch | 1400 - 1450 | Indicates the N-C-N backbone of the thiourea moiety.[6] |
| C=S Stretch (Thioamide) | 700 - 850 & 1050-1200 | A key, though sometimes complex, band confirming the thiocarbonyl group. Its position can be influenced by hydrogen bonding.[6][11] |
Definitive Structure Elucidation: NMR Spectroscopy
With functional groups confirmed, NMR spectroscopy is used to assemble the molecular skeleton and define the precise atomic connectivity.
Experimental Protocol:
-
Sample Preparation:
-
Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. Causality: Deuterated solvents are used because they are "invisible" in ¹H NMR. DMSO-d₆ is often an excellent choice for thiourea derivatives due to their hydrogen-bonding capabilities, which aids solubility.[12]
-
Add a small amount of an internal standard, such as Tetramethylsilane (TMS). Causality: TMS provides a reference signal at 0 ppm, allowing for accurate and reproducible calibration of the chemical shift axis.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum. For less soluble samples, a longer acquisition time may be necessary.
-
-
Data Processing:
-
Phase and baseline correct the spectra.
-
Integrate the ¹H NMR signals to determine the relative number of protons.
-
Data Interpretation and Validation: The NMR data must be consistent with the proposed structure and the FT-IR findings.
-
¹H NMR: Look for signals corresponding to N-H protons (often broad, in DMSO-d₆), aromatic protons, and aliphatic protons from any substituents. The chemical shifts, integration values, and coupling patterns must match the proposed structure.[8][13]
-
¹³C NMR: The key signal to identify is the thiocarbonyl carbon (C=S), which is typically found significantly downfield (δ > 170 ppm).[13] Other signals should correspond to all other unique carbon atoms in the molecule.
Purity and Quantification: UV-Vis Spectroscopy
UV-Vis spectroscopy serves a dual purpose: it corroborates the presence of expected chromophores and acts as a straightforward method for assessing purity and determining concentration.
Experimental Protocol:
-
Sample Preparation:
-
Prepare a stock solution of the thiourea compound in a UV-transparent solvent (e.g., Methanol, Acetonitrile). Causality: The solvent must not absorb in the same region as the analyte.[14] The choice can affect the λmax, so consistency is key.
-
Prepare a series of dilutions to find a concentration that gives an absorbance reading between 0.1 and 1.0. Causality: This range ensures adherence to the Beer-Lambert Law, where absorbance is directly proportional to concentration, which is critical for quantitative accuracy.[15]
-
-
Data Acquisition:
-
Record a baseline spectrum using a cuvette filled with the pure solvent.
-
Record the absorbance spectrum of the sample solution, typically from 200 to 800 nm.
-
-
Data Analysis:
Cross-Validation in Action: A Unified Conclusion
| Analytical Question | Primary Technique | Cross-Validation Technique(s) & Rationale |
| Are the key functional groups present? | FT-IR | NMR: The presence of N-H and C=S groups in FT-IR is validated by observing the corresponding N-H proton and C=S carbon signals in the NMR spectra. |
| What is the exact molecular structure? | NMR | FT-IR: The connectivity determined by NMR must be consistent with the functional groups identified by FT-IR. UV-Vis: The overall structure must contain the chromophore responsible for the observed λmax. |
| Is the sample pure? | NMR & UV-Vis | NMR: The absence of unexpected signals in ¹H NMR is a strong indicator of purity. UV-Vis: A single, sharp absorption peak suggests the absence of major chromophoric impurities. The data can be compared to a reference standard. |
| Can the compound be quantified? | UV-Vis | NMR: Quantitative NMR (qNMR), using a certified internal standard, can be used to independently verify the concentration determined by UV-Vis spectroscopy. |
Advanced Validation: The Role of Chemometrics
For drug development and quality control, validation must extend beyond single samples to entire batches. Chemometrics uses multivariate statistics to analyze complex spectroscopic data, providing a powerful tool for ensuring consistency and quality.[16][17][18]
-
Principal Component Analysis (PCA): An unsupervised method used to explore variations in data. It can be applied to FT-IR or NIR spectra from multiple batches to quickly identify outliers or batch-to-batch drift without prior knowledge of the samples.[18]
-
Partial Least Squares (PLS) Regression: A supervised method used to build quantitative models. For instance, a PLS model can be trained with NIR spectra and corresponding concentration data (determined by a primary method like HPLC) to create a rapid, non-destructive method for future quantification.[19]
The validation of a chemometric model involves a rigorous process of creating calibration and validation sample sets to ensure the model is robust and predictive.[17][20][21]
Caption: Simplified workflow for building and validating a chemometric model.
Conclusion
The cross-validation of spectroscopic data is not merely a procedural checklist; it is a fundamental scientific philosophy. For synthesized thiourea compounds, this integrated approach—combining the functional group insights of FT-IR, the structural detail of NMR, and the quantitative power of UV-Vis—transforms raw data into verifiable knowledge. By understanding the causality behind each experimental step and leveraging the synergistic strengths of multiple techniques, researchers and drug development professionals can ensure the highest degree of scientific integrity, paving the way for safe, effective, and reliable innovations.
References
- 1. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jbclinpharm.org [jbclinpharm.org]
- 3. Spectroscopy: A Key Driver in Quality Control Across Industries - Article [avantes.com]
- 4. Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications | Lab Manager [labmanager.com]
- 5. paulrpalmer.com [paulrpalmer.com]
- 6. jetir.org [jetir.org]
- 7. Spectroscopic investigations and structural confirmation studies on thiourea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. UV-Vis Spectrum of Thiourea | SIELC Technologies [sielc.com]
- 11. researchgate.net [researchgate.net]
- 12. mjas.analis.com.my [mjas.analis.com.my]
- 13. mdpi.com [mdpi.com]
- 14. Spectroscopic Sample Preparation: Techniques for Accurate Results - Metkon [metkon.com]
- 15. What must be specified to achieve a valid spectroscopic measurement? | Hamamatsu Photonics [hub.hamamatsu.com]
- 16. Understanding Chemometrics for NIR Spectroscopy - Felix Instruments [felixinstruments.com]
- 17. Application of chemometrics using direct spectroscopic methods as a QC tool in pharmaceutical industry and their validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. frontiersin.org [frontiersin.org]
- 19. Practical Guide to Chemometric Analysis of Optical Spectroscopic Data (Journal Article) | OSTI.GOV [osti.gov]
- 20. researchgate.net [researchgate.net]
- 21. farm.ucl.ac.be [farm.ucl.ac.be]
A Researcher's Guide to Selective Cytotoxicity: Evaluating Thiourea Derivatives in Cancer vs. Normal Cells
Thiourea derivatives have emerged as a highly versatile and promising scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities. Within oncology research, their potential as anticancer agents is a subject of intense investigation, primarily due to their ability to be structurally modified to achieve selective cytotoxicity—a critical attribute for any viable therapeutic candidate.[1] This guide provides an in-depth comparison of the performance of various thiourea derivatives, offering supporting experimental data and detailed protocols to empower researchers in the rational design and evaluation of novel anticancer agents.
The core principle behind a successful chemotherapeutic agent is its ability to eradicate malignant cells while sparing healthy ones. Thiourea derivatives achieve this selectivity through several mechanisms. Their structure, featuring hydrogen bond donor (N-H) and acceptor (C=S) groups, allows them to interact with a multitude of biological targets, including key enzymes and receptors involved in cancer cell proliferation and survival.[1][2] Many derivatives have been shown to inhibit protein tyrosine kinases (PTKs), receptor tyrosine kinases (RTKs), and DNA topoisomerase, enzymes often dysregulated in cancer.[3] Furthermore, studies indicate that these compounds can trigger programmed cell death, or apoptosis, preferentially in cancer cells.[4][5]
The strategic addition of certain chemical groups to the thiourea core is crucial for enhancing potency and selectivity. For instance, the presence of electron-withdrawing substituents, such as trifluoromethyl (CF3) or halogen groups on the terminal phenyl rings, has been consistently linked to increased cytotoxic activity.[4][6] This guide will explore specific examples, demonstrating how such modifications translate into a favorable selectivity index.
Comparative Cytotoxicity: A Data-Driven Analysis
The ultimate measure of a compound's selective potential is its half-maximal inhibitory concentration (IC50) value against both cancerous and non-cancerous cell lines. A lower IC50 value signifies higher potency. By comparing these values, we can calculate a Selectivity Index (SI) , defined as:
SI = IC50 (Normal Cell Line) / IC50 (Cancer Cell Line)
A higher SI value indicates greater selectivity for cancer cells. The following table summarizes experimental data from various studies, showcasing the selective cytotoxicity of representative thiourea derivatives.
| Compound ID / Description | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (SI) | Reference(s) |
| Compound 4c (1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea) | SW620 (Metastatic Colon Cancer) | 1.5 | HaCaT (Human Keratinocyte) | 24.7 | 16.5 | [6] |
| Compound 2 (1-(3,4-dichlorophenyl)-3-(3-(trifluoromethyl)phenyl)thiourea) | SW480 (Primary Colon Cancer) | 9.0 | HaCaT (Human Keratinocyte) | 24.7 | 2.7 | [4][6] |
| Compound 8 (1-(4-(trifluoromethyl)phenyl)-3-(3-(trifluoromethyl)phenyl)thiourea) | SW620 (Metastatic Colon Cancer) | 8.9 | HaCaT (Human Keratinocyte) | >30 | >3.4 | [4] |
| Compound 16 (Aryl-thiourea derivative) | Huh-7 (Hepatocellular Carcinoma) | Significant Cytotoxicity | HEK-293 (Human Embryonic Kidney) | Lower Cytotoxicity | Qualitatively Selective | [6] |
| Compound 28 (4-aminoquinoline derivative) | MDA-MB231 (Breast Cancer) | 3.0 | 184B5/MCF10A (Non-cancer Breast) | ~21-33 | 7 - 11 | [3][6] |
Note: This table compiles data from multiple sources to illustrate the concept of selective cytotoxicity. Direct comparison between compounds should be made with caution as experimental conditions may vary.
Investigating the Mechanism: Key Signaling Pathways
The selective action of thiourea derivatives is often rooted in their ability to interfere with specific signaling pathways that are hyperactive in cancer cells. One such critical pathway is the RAS-RAF-MAPK cascade, which regulates cell proliferation, differentiation, and survival.[6] Activating mutations in genes like BRAF can lead to uncontrolled cell growth. Certain N-allylthiourea derivatives have shown a strong binding affinity for the mutated BRAF (V600E) protein kinase, inhibiting the downstream signaling required for neoplastic transformation.[6]
Caption: Inhibition of the RAS-RAF-MAPK pathway by thiourea derivatives.
Experimental Protocols for Assessing Selective Cytotoxicity
A robust assessment of selective cytotoxicity requires a multi-assay approach. This section provides detailed, field-proven protocols for quantifying cell viability, membrane integrity, and the mode of cell death.
Overall Experimental Workflow
The logical flow of experiments is critical for a comprehensive assessment. The process begins with culturing both cancer and normal cells, followed by treatment with the thiourea derivatives. Subsequent assays quantify the differential effects, allowing for the determination of IC50 and the selectivity index.
Caption: Standard workflow for assessing compound cytotoxicity.
MTT Assay: Assessing Cell Viability
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[7] Viable cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt (MTT) into purple formazan crystals.[8]
Protocol:
-
Cell Seeding: Seed both cancer and normal cells into separate 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thiourea derivative in culture medium. Remove the old medium from the plates and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.5% DMSO) and an untreated control.[9]
-
Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for an additional 2-4 hours at 37°C. The rationale here is to provide sufficient time for the enzymatic conversion to formazan by viable cells.
-
Solubilization: Carefully aspirate the medium from each well. Add 100 µL of DMSO to each well to dissolve the insoluble formazan crystals. Gently pipette to ensure complete solubilization.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
LDH Assay: Assessing Membrane Integrity
The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from cells with damaged plasma membranes.[11] It is an excellent indicator of necrosis or late-stage apoptosis.
Protocol:
-
Cell Seeding & Treatment: Follow steps 1-3 of the MTT assay protocol. It is often efficient to run this assay in parallel on a duplicate plate.
-
Sample Collection: After incubation, carefully collect a 50 µL aliquot of the cell culture supernatant from each well and transfer it to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a dye). Add 50 µL of this mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light. During this time, the released LDH will catalyze a reaction that results in a color change.[11]
-
Absorbance Reading: Measure the absorbance at the recommended wavelength (usually 490 nm).
-
Data Analysis: The amount of color formation is proportional to the amount of LDH released, and thus to the number of damaged cells. Use a positive control (cells treated with a lysis buffer) to determine maximum LDH release.
Annexin V/PI Staining: Assessing Apoptosis by Flow Cytometry
This flow cytometry-based assay provides a more detailed insight into the mechanism of cell death by distinguishing between viable, early apoptotic, late apoptotic, and necrotic cells.[9]
Principle:
-
Annexin V: Binds to phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis.
-
Propidium Iodide (PI): A fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells with compromised membranes.
Protocol:
-
Cell Seeding & Treatment: Seed cells in 6-well plates and treat with the compound at concentrations around the determined IC50 value for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide according to the assay kit's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark. This allows time for the antibodies to bind.
-
Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer. The results will quadrant the cell population:
-
Annexin V- / PI-: Viable cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells (often due to mechanical damage)
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine if the thiourea derivative induces apoptosis. A significant increase in the Annexin V+ populations in cancer cells compared to normal cells confirms selective pro-apoptotic activity.
By employing these rigorous, multi-faceted methodologies, researchers can effectively assess and validate the selective cytotoxicity of novel thiourea derivatives, paving the way for the development of more targeted and less toxic cancer therapies.
References
- 1. Recent Updates on Anticancer Activities of Urea and Thiourea Derivatives | Semantic Scholar [semanticscholar.org]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. researchgate.net [researchgate.net]
- 4. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,3-Disubstituted thiourea derivatives: Promising candidates for medicinal applications with enhanced cytotoxic effects on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. scielo.br [scielo.br]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. creative-bioarray.com [creative-bioarray.com]
Safety Operating Guide
Comprehensive Guide to the Safe Disposal of 1-(3-Chloro-2-methylphenyl)-2-thiourea
This document provides a detailed, step-by-step protocol for the safe handling and disposal of 1-(3-Chloro-2-methylphenyl)-2-thiourea (CAS No. 63980-70-1). As a substituted thiourea, this compound requires careful management due to the inherent hazards associated with the thiourea class, including potential toxicity and environmental risks. This guide is designed for researchers, scientists, and drug development professionals to ensure that disposal procedures not only comply with regulatory standards but also protect laboratory personnel and the environment.
The procedures outlined herein are grounded in established safety protocols and regulatory requirements, including those from the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).
Hazard Assessment and Risk Management
Key Hazards Associated with Thiourea Compounds:
-
Acute Toxicity: Thiourea is harmful or toxic if swallowed.[1][2]
-
Carcinogenicity: It is suspected of causing cancer.[1]
-
Reproductive Toxicity: Thiourea is suspected of damaging fertility or the unborn child.[1]
-
Skin Sensitization: May cause an allergic skin reaction.[1]
-
Environmental Hazard: Toxic to aquatic life with long-lasting effects.[3]
Due to these significant health and environmental risks, this compound must be managed as a hazardous waste under the EPA's Resource Conservation and Recovery Act (RCRA).[4][5] Thiourea is specifically listed with the RCRA waste number U219.[1]
| Hazard Class & Category | Statement | GHS Pictogram |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed. | ❗ |
| Carcinogenicity (Category 2) | H351: Suspected of causing cancer. | हेल्थ हज़ार्ड |
| Reproductive Toxicity (Category 2) | H361: Suspected of damaging fertility or the unborn child. | हेल्थ हज़ार्ड |
| Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction. | ❗ |
| Hazardous to the Aquatic Environment, Chronic (Category 2) | H411: Toxic to aquatic life with long lasting effects. | पर्यावरण |
Personal Protective Equipment (PPE)
Prior to handling this compound in any capacity, including for disposal, all personnel must wear appropriate PPE to minimize exposure.[6][7]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Use safety glasses with side shields or chemical safety goggles.
-
Skin and Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used within the context of a comprehensive respiratory protection program.
Disposal Workflow and Decision Making
The proper disposal route depends on the nature and quantity of the waste. The following diagram illustrates the decision-making process for managing waste containing this compound.
Caption: Disposal decision workflow for this compound.
Step-by-Step Disposal Protocols
Under no circumstances should this chemical or its solutions be disposed of down the drain. [3] The environmental toxicity of thiourea compounds poses a significant threat to aquatic ecosystems.
Protocol 1: Management of Solid Waste
This protocol applies to pure this compound, reaction byproducts, and contaminated disposable materials (e.g., weighing paper, gloves, bench paper).
-
Segregation: All solid waste contaminated with the compound must be segregated from non-hazardous laboratory trash.[4]
-
Containerization: Place all solid waste into a designated, leak-proof, and sealable hazardous waste container. A polyethylene drum or bucket with a screw-top lid is recommended.[8]
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound," the approximate quantity, and relevant hazard pictograms (e.g., toxic, health hazard, environmental hazard).
-
Storage: Keep the waste container closed at all times except when adding waste.[5] Store the container in a designated Satellite Accumulation Area (SAA) away from incompatible materials like strong oxidizing agents.[1][9]
Protocol 2: Management of Liquid Waste
This protocol applies to solutions containing this compound, including reaction mixtures and instrument rinseates.
-
Segregation: Do not mix this waste stream with other solvent wastes unless permitted by your institution's EHS department. Incompatible mixtures can create additional hazards.
-
Containerization: Collect all liquid waste in a designated, leak-proof, and shatter-resistant container (e.g., a plastic-coated glass bottle or a polyethylene carboy) with a secure screw cap.
-
Labeling: As with solid waste, the container must be clearly labeled "Hazardous Waste" with the chemical name, solvent composition, estimated concentration of the thiourea compound, and hazard pictograms.
-
Storage: Store the closed container in the SAA, ensuring secondary containment is used to capture any potential leaks.
Protocol 3: Chemical Inactivation (for advanced users, with EHS approval)
Thiourea can be chemically degraded through oxidation. This procedure should only be performed by trained personnel in a fume hood and with prior approval from your institution's Environmental Health & Safety (EHS) office, as it involves a chemical reaction that can generate byproducts.
-
Principle of Inactivation: Oxidation with sodium hypochlorite (household bleach) can break down the thiourea molecule.
-
Procedure (Example): For each 1 gram of thiourea compound, slowly add 100 mL of a 5% sodium hypochlorite solution (household bleach).
-
Reaction: Allow the mixture to stand overnight in a fume hood with stirring. This allows for the complete oxidation of the compound.
-
Final Disposal: Even after treatment, the resulting liquid should be collected and disposed of as hazardous liquid waste through your institution's EHS department, as the byproducts may still be regulated. This procedure reduces the hazard but does not eliminate the need for proper disposal.
Emergency Procedures: Spills and Exposures
In the event of an accidental release or exposure, immediate action is critical.
-
Spills:
-
Evacuate the immediate area and alert colleagues and your supervisor.
-
If the spill is large or you are unsure how to proceed, contact your EHS office immediately.
-
For small spills, wear appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite or sand), and prevent it from entering drains.
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[2]
-
Decontaminate the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste.
-
-
Personal Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15-20 minutes.[1] Seek medical attention if irritation develops.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-20 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1]
-
Regulatory Compliance
All disposal activities must adhere to federal, state, and local regulations. The primary federal regulations governing this waste are:
-
EPA (Environmental Protection Agency): The Resource Conservation and Recovery Act (RCRA) dictates the management of hazardous waste from "cradle to grave."[5]
-
OSHA (Occupational Safety and Health Administration): The Laboratory Standard (29 CFR 1910.1450) requires employers to have a Chemical Hygiene Plan (CHP) that outlines procedures for safe handling and disposal of hazardous chemicals.[6][10][11]
By following the protocols in this guide, your laboratory can ensure it remains in compliance with these critical regulations, fostering a safe and environmentally responsible research environment.
References
- 1. hillbrothers.com [hillbrothers.com]
- 2. sds.laboratoriumdiscounter.nl [sds.laboratoriumdiscounter.nl]
- 3. chemos.de [chemos.de]
- 4. mcfenvironmental.com [mcfenvironmental.com]
- 5. pfw.edu [pfw.edu]
- 6. osha.gov [osha.gov]
- 7. compliancy-group.com [compliancy-group.com]
- 8. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. osha.gov [osha.gov]
- 11. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
Safe Handling Guide: Personal Protective Equipment and Procedures for 1-(3-Chloro-2-methylphenyl)-2-thiourea
This document provides essential safety protocols and logistical guidance for the handling and disposal of 1-(3-Chloro-2-methylphenyl)-2-thiourea. As specific safety data for this compound is not widely available, this guide is predicated on the established hazard profile of its parent compound, thiourea, and structurally related thiourea derivatives. It is imperative for all personnel to treat this compound with a high degree of caution, assuming it shares the significant hazards of the thiourea class.
Hazard Identification and Risk Assessment: The Rationale for Caution
Understanding the potential risks is the foundation of safe laboratory practice.[1] Thiourea and its derivatives are associated with significant health and environmental hazards.[2] A thorough risk assessment must be conducted before any handling of this compound.
Key Hazards Associated with the Thiourea Chemical Class:
-
Acute Toxicity: Thiourea is harmful if swallowed.[2][3][4][5]
-
Carcinogenicity: It is suspected of causing cancer.[2][3][4][5][6]
-
Reproductive Toxicity: Thiourea is suspected of damaging fertility or the unborn child.[2][3][5][6][7]
-
Skin Sensitization: Repeated or prolonged contact may lead to allergic skin reactions.[4][8][9][10]
-
Environmental Hazards: The compound class is known to be toxic to aquatic life with long-lasting effects.[2][3][5][6]
| Hazard Category | GHS Classification | Implication for Handling |
| Acute Toxicity (Oral) | Category 4 | Avoid ingestion. Do not eat, drink, or smoke in work areas.[3][5] |
| Carcinogenicity | Category 2 | Minimize exposure through all routes (inhalation, dermal, ingestion).[3] |
| Reproductive Toxicity | Category 2 | Handle with extreme care; personnel of child-bearing potential should be fully aware of the risks.[3] |
| Aquatic Hazard | Chronic 2 | Prevent release to the environment; follow strict hazardous waste disposal protocols.[3][6] |
Engineering Controls: Your First Line of Defense
Before selecting Personal Protective Equipment (PPE), the primary strategy is to minimize exposure through robust engineering controls.
-
Chemical Fume Hood: All weighing, handling, and preparation of solutions involving this compound must be conducted inside a certified chemical fume hood.[1][11][12] This is critical to prevent the inhalation of fine dust particles or aerosols.[13]
-
Ventilation: Ensure the laboratory has adequate general ventilation.[6][14] Storage areas should also be well-ventilated.[8][15][16]
-
Designated Work Area: Establish a designated area for working with this compound to prevent cross-contamination of the laboratory.
Personal Protective Equipment (PPE): A Mandated Barrier
Appropriate PPE is mandatory to prevent exposure.[11][14] The selection of PPE is based directly on the hazards identified in Section 1.
| PPE Category | Recommended Equipment | Rationale and Best Practices |
| Eye and Face Protection | Chemical splash goggles meeting EN 166 (EU) or NIOSH (US) standards.[11][17] A face shield should be worn over goggles for splash risks.[13][18] | Protects against accidental splashes and airborne particles. Contact lenses should not be worn as they can absorb and concentrate irritants.[8] |
| Hand Protection | Chemically resistant, impervious gloves (e.g., Nitrile rubber, minimum 0.11 mm thickness).[19][20] | Prevents dermal absorption of this potentially carcinogenic and sensitizing compound. Always inspect gloves for tears or punctures before use.[11] Use proper glove removal technique to avoid contaminating skin.[11] Contaminated gloves must be disposed of as hazardous waste.[11] |
| Respiratory Protection | A NIOSH-approved particulate filter respirator may be required if dust generation is unavoidable or if working outside a fume hood.[11][13][16] | Protects against inhalation of the powdered compound, a primary exposure route.[16] Use of respirators requires proper training and fit-testing.[13] |
| Protective Clothing | A buttoned lab coat, long pants, and closed-toe shoes are mandatory.[1][18] An acid-resistant apron may also be required.[18] | Protects skin from accidental contact. Work clothes should be laundered separately from personal clothing; do not take contaminated lab coats home.[10][15] |
Workflow for Donning and Doffing PPE
The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent self-contamination.
Caption: Correct sequence for donning and doffing PPE to minimize exposure.
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is essential for safely handling this compound throughout its lifecycle in the laboratory.[11]
4.1. Receiving and Storage
-
Upon receipt, inspect the container for damage.[11]
-
Store in a cool, dry, well-ventilated area away from incompatible materials such as strong acids and oxidizing agents.[8][15][16]
-
The storage area should be clearly labeled with appropriate hazard warnings and access restricted.[5][11][19]
4.2. Weighing and Handling
-
Preparation: Before handling, ensure the chemical fume hood is operational and the work area is decontaminated and free of clutter.
-
Handling: Conduct all manipulations of the solid compound within the fume hood to minimize inhalation exposure.[11] Use the smallest quantity necessary for the experiment.[11]
-
Dust Prevention: Avoid generating dust.[11] Use dry clean-up procedures like a HEPA-filtered vacuum for any loose powder; do not dry sweep.[8] If appropriate, the powder can be moistened to prevent dusting during cleanup.[10][16]
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[1][3][15] Wash hands thoroughly with soap and water after handling the compound, even after wearing gloves.[6][8][11]
Emergency Procedures: Spill and Exposure Management
Be prepared for emergencies before they happen.[12]
5.1. Spill Management In the event of a spill, the following steps should be taken:
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.[1][15]
-
Assess: Determine the nature and size of the spill.
-
Control: Increase ventilation and eliminate ignition sources.[8]
-
Cleanup:
-
Minor Spill (Solid): Wearing full PPE, gently cover the spill with an absorbent, non-combustible material like sand or vermiculite.[8] Carefully sweep the material into a labeled hazardous waste container.[16]
-
Major Spill: Evacuate the laboratory immediately and contact your institution's Environmental Health and Safety (EHS) department or emergency responders.[8][15]
-
Spill Response Workflow
Caption: Decision workflow for responding to a chemical spill.
5.2. First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[8][16]
-
Skin Contact: Immediately remove all contaminated clothing.[8][16] Flush the affected skin with large amounts of soap and water for at least 15 minutes.[8][15] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][8][15] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.[16]
-
Ingestion: Do NOT induce vomiting.[6] Rinse mouth with water.[6] Seek immediate medical attention.[9][16]
Disposal Plan: Environmental Responsibility
All waste containing this compound must be treated as hazardous waste due to its potential toxicity and environmental hazards.[11][15]
6.1. Waste Segregation and Collection
-
Solid Waste: Collect all contaminated solid waste, including used gloves, absorbent materials, and empty containers, in a dedicated, clearly labeled, and sealed hazardous waste container.[11]
-
Liquid Waste: Collect any solutions containing the compound in a compatible, sealed, and labeled hazardous waste container.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.
6.2. Disposal
-
Do not empty into drains or release into the environment.[6][16]
-
Arrange for disposal through your institution's certified hazardous waste management program.[15]
-
Decontaminate empty containers before disposal, but observe all label safeguards until containers are cleaned and destroyed.[8]
References
- 1. gz-supplies.com [gz-supplies.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. hillbrothers.com [hillbrothers.com]
- 5. redox.com [redox.com]
- 6. chemos.de [chemos.de]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. fishersci.com [fishersci.com]
- 10. ICSC 0680 - THIOUREA [chemicalsafety.ilo.org]
- 11. benchchem.com [benchchem.com]
- 12. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 13. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. nbinno.com [nbinno.com]
- 15. nj.gov [nj.gov]
- 16. ICSC 0680 - THIOUREA [chemicalsafety.ilo.org]
- 17. echemi.com [echemi.com]
- 18. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 19. redox.com [redox.com]
- 20. carlroth.com:443 [carlroth.com:443]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
